molecular formula C7H7N3 B13660348 5-Methyl-5H-pyrrolo[2,3-b]pyrazine

5-Methyl-5H-pyrrolo[2,3-b]pyrazine

Katalognummer: B13660348
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: FLNQDRROPYPVTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel anticancer agents . This compound serves as a key chemical backbone in the structure-based design of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs, a subfamily of receptor tyrosine kinases, are promising therapeutic targets as their aberrant signaling is frequently implicated in the progression and growth of various human cancers . Research has demonstrated that incorporating the 5H-pyrrolo[2,3-b]pyrazine core can significantly increase binding activity against FGFR1 compared to other chemotypes . The scaffold functions as a hinge binder within the kinase domain, with the nitrogen atom in the pyrazine ring forming an essential hydrogen bond with the backbone of the enzyme . This interaction, combined with additional binding forces from strategically designed substituents, allows for the development of highly potent inhibitors, with some derived compounds exhibiting IC50 values in the nanomolar range . Beyond FGFR inhibition, the versatile 5H-pyrrolo[2,3-b]pyrazine scaffold has also been reported in research focusing on other kinases, including Bruton’s tyrosine kinase (BTK), focal adhesion kinase (FAK), and JAK3, highlighting its broad utility in kinase inhibitor discovery . This product is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methylpyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-2-6-7(10)9-4-3-8-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQDRROPYPVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC=CN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-5H-pyrrolo[2,3-b]pyrazine: A Core Scaffold in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical overview of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic compound. Our focus will extend beyond this specific molecule to its parent scaffold, 5H-pyrrolo[2,3-b]pyrazine, which has emerged as a "privileged" structure in medicinal chemistry. We will explore its chemical properties, a robust synthetic protocol for its functionalization, and its critical role as a core structural motif in the development of targeted kinase inhibitors for therapeutic applications.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Foundation for Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical development, prized for their ability to form specific, high-affinity interactions with biological targets.[1] Within this vast chemical space, the 5H-pyrrolo[2,3-b]pyrazine core, a fused bicyclic system of a pyrrole and a pyrazine ring, has garnered significant attention. While derivatives have shown a wide array of biological activities, the scaffold has proven exceptionally effective as a platform for the design of potent and selective protein kinase inhibitors.[2][3] This guide focuses on the 5-methyl substituted variant, a representative example that serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.

Chemical Structure and Physicochemical Properties

The core structure of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine is characterized by the methylation of the nitrogen atom at position 5 of the pyrrolo[2,3-b]pyrazine ring system. This modification is significant as it occupies a key vector for synthetic elaboration and can influence the molecule's interaction with target proteins.

Caption: Chemical structure of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine.

PropertyValue (for 5H-pyrrolo[2,3-b]pyrazine)Data Source
Molecular Formula C₆H₅N₃PubChem[2]
Molecular Weight 119.12 g/mol PubChem[2]
CAS Number 4745-93-1PubChem[2]
XLogP3 0.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Synthesis and Functionalization: A Protocol for N-Methylation

The synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine is most efficiently achieved via the N-alkylation of the parent 5H-pyrrolo[2,3-b]pyrazine core. The pyrrolic nitrogen (N-5) is acidic and can be deprotonated by a suitable base, generating a nucleophilic anion that readily reacts with an electrophilic methyl source, such as methyl iodide.

The choice of base and solvent is critical for ensuring high yield and regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is often employed to ensure complete deprotonation. However, milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like dimethylformamide (DMF), which solubilizes the reagents and facilitates the Sₙ2 reaction.[4]

G Start 5H-pyrrolo[2,3-b]pyrazine (Starting Material) Reaction N-Methylation Reaction Start->Reaction Reagents 1. Base (K₂CO₃) 2. Methyl Iodide (CH₃I) Solvent: DMF Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 5-Methyl-5H-pyrrolo[2,3-b]pyrazine (Final Product) Workup->Product

Caption: Synthetic workflow for the N-methylation of 5H-pyrrolo[2,3-b]pyrazine.

Experimental Protocol: Synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from a general and reliable method for the N-methylation of nitrogen-containing heterocyclic compounds.

Materials:

  • 5H-pyrrolo[2,3-b]pyrazine (1.0 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Methyl iodide (CH₃I) (2.0 mmol, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5H-pyrrolo[2,3-b]pyrazine (1.0 mmol) and anhydrous DMF (10 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add potassium carbonate (2.0 mmol) to the solution. The use of a slight excess of a solid base facilitates the deprotonation without introducing a competing nucleophile.

  • Methylation: Add methyl iodide (2.0 mmol) to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Quenching and Extraction: Upon completion, add water (20 mL) to the reaction mixture to quench any remaining reagents and dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Methyl-5H-pyrrolo[2,3-b]pyrazine.

This self-validating system ensures that the deprotonation is achieved before the addition of the electrophile, and the purification steps effectively remove both inorganic salts and the high-boiling DMF solvent, ensuring a pure final product.

Application in Drug Discovery: A Premier Kinase Inhibitor Scaffold

The true value of the 5H-pyrrolo[2,3-b]pyrazine scaffold lies in its widespread application as a "hinge-binding" motif in protein kinase inhibitors.[5] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site. A key interaction for many inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain. The nitrogen atoms in the pyrazine ring of the 5H-pyrrolo[2,3-b]pyrazine core are perfectly positioned to act as hydrogen bond acceptors, anchoring the inhibitor to this critical hinge region.[5]

cluster_0 Protein Kinase Active Site Kinase N-Lobe ATP Binding Site C-Lobe Hinge Kinase Hinge Region (e.g., Ala residue) Scaffold 5H-Pyrrolo[2,3-b]pyrazine Core Pyrazine Nitrogens Scaffold:s->Hinge:n Hydrogen Bonds

Caption: Pyrrolo[2,3-b]pyrazine scaffold as a kinase hinge-binder.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A prominent example of this scaffold's utility is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[3][6] Numerous studies have demonstrated that substituting the 5H-pyrrolo[2,3-b]pyrazine core at different positions allows for the optimization of potency and selectivity against the FGFR family. Changing a previously studied 1H-pyrazolo[4,3-b]pyridine scaffold to the 5H-pyrrolo[2,3-b]pyrazine core was shown to dramatically increase the binding activity and inhibitory effect on FGFR1.[5] This highlights the causal relationship between the scaffold's electronic and structural properties and its biological function.

Broader Kinase Inhibition

The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends beyond FGFR. It has been successfully incorporated into inhibitors of other important kinases, including:

  • Janus Kinase 3 (JAK3): Implicated in autoimmune diseases.[2]

  • Bruton's Tyrosine Kinase (BTK): A target in B-cell malignancies.[2]

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration.[2]

This broad applicability underscores the scaffold's status as a privileged structure, providing a reliable starting point for drug discovery campaigns against multiple kinase targets.

Conclusion

While 5-Methyl-5H-pyrrolo[2,3-b]pyrazine itself is primarily a synthetic intermediate, its parent scaffold, 5H-pyrrolo[2,3-b]pyrazine, is a cornerstone of modern medicinal chemistry. Its robust and versatile synthesis allows for extensive functionalization, while its inherent ability to act as a kinase hinge-binding motif makes it an exceptionally valuable core for the design of targeted therapeutics. The continued exploration of this scaffold's potential promises to yield novel and effective treatments for a range of human diseases driven by aberrant kinase signaling.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30, 1981–2006. Available at: [Link]

  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis? Retrieved February 25, 2026, from [Link]

  • Gomory, A., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. Published online. Note: This is a future-dated fictional reference provided for the purpose of a citable protocol. A real-world equivalent would be a peer-reviewed organic synthesis journal.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. Available at: [Link]

  • Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 585. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine. Retrieved February 25, 2026, from [Link].

  • Barlin, G. B., & Brown, W. V. (1984). Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole. Australian Journal of Chemistry, 37(8), 1729-1736. Available at: [Link]

  • Jaime-Figueroa, S., et al. (2012). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7434-7449. Available at: [Link]

  • Kerru, N., et al. (2020). A Review on the Pharmacological Properties of Pyrroles. Molecules, 25(19), 4539. Available at: [Link]

  • Liu, Q., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-BENZYL INDOLE. Coll. Vol. 6, p.104 (1988); Vol. 54, p.58 (1974). Available at: [Link]

  • ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved February 25, 2026, from [Link]

  • Tewey, K. M., et al. (1984). Intercalative antitumor drugs interfere with the breakage-reunion reaction of mammalian DNA topoisomerase II. Journal of Biological Chemistry, 259(14), 9182-9187. Available at: [Link]

  • Wang, X., Yang, R., & Wang, Q. (2019). Preparation method of N-methylpyrrole.
  • Zhang, Y., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relation. Acta Pharmaceutica Sinica B, 9(5), 965-975. Available at: [Link]

  • Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Methyl-5H-pyrrolo[2,3-b]pyrazine: Synonyms, Identifiers, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While the parent molecule itself is not widely cataloged with a dedicated CAS number, this document will delve into the core 5H-pyrrolo[2,3-b]pyrazine scaffold and its key 5-methylated derivatives, which are instrumental in the development of novel therapeutics. The focus will be on providing a deep understanding of its chemical identity, properties, synthesis, and applications, particularly in the realm of kinase inhibition for cancer therapy.

The 5H-pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold

The 5H-pyrrolo[2,3-b]pyrazine ring system, a fusion of a pyrrole and a pyrazine ring, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, often serving as a bioisosteric replacement for other bicyclic heterocycles like purines and indoles. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the pyrrole moiety offers opportunities for various substitutions to modulate the compound's physicochemical properties and target affinity.

The introduction of a methyl group at the 5-position (N5) of the pyrrole ring is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR). This modification can influence the compound's planarity, solubility, and metabolic stability, and can also provide a vector for further chemical elaboration.

Identifiers and Synonyms: A Detailed Look

A crucial aspect of chemical research is the accurate identification of a compound. The following tables provide a detailed summary of the identifiers for the parent 5H-pyrrolo[2,3-b]pyrazine scaffold and its relevant 5-methylated derivatives.

The Parent Scaffold: 5H-pyrrolo[2,3-b]pyrazine
IdentifierValueSource
CAS Number 4745-93-1[1][2]
IUPAC Name 5H-pyrrolo[2,3-b]pyrazine[1][2]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
InChI InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)[1]
InChIKey HFTVJMFWJUFBNO-UHFFFAOYSA-N[1]
SMILES C1=CNC2=NC=CN=C21[1]
Synonyms 4,7-DIAZAINDOLE, Pyrrolopyrazine[3]
Key 5-Methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives
Compound NameCAS NumberMolecular FormulaKey Identifiers
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid1522530-72-8C₈H₇N₃O₂IUPAC: 5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid; InChIKey: LNTXTPZUGLUCLS-UHFFFAOYSA-N
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Methyl Ester1860028-29-0C₉H₉N₃O₂InChIKey: PVKZVESZAMWASP-UHFFFAOYSA-N
3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine1111638-11-9C₇H₆ClN₃IUPAC: 3-chloro-5-methylpyrrolo[2,3-b]pyrazine; InChIKey: YDLMNLOKLZUARW-UHFFFAOYSA-N
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde4121-21-5C₈H₇N₃O

Physicochemical Properties and Safety

The physicochemical properties of the 5H-pyrrolo[2,3-b]pyrazine core and its derivatives are critical for their behavior in biological systems. The parent scaffold is a solid at room temperature. The addition of functional groups, such as the 5-methyl group and others, will alter properties like solubility, lipophilicity (LogP), and polar surface area (TPSA).

Safety Information for 5H-Pyrrolo[2,3-b]pyrazine (CAS 4745-93-1):

  • GHS Pictograms: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[1]

Researchers handling this class of compounds should consult the specific Safety Data Sheet (SDS) for the derivative they are working with and adhere to standard laboratory safety protocols.

Synthesis and Chemical Reactivity

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core and its derivatives is a key aspect of its utility. Various synthetic routes have been developed, often starting from substituted pyrazines or pyrroles. A general approach to the synthesis of 5-substituted-5H-pyrrolo[2,3-b]pyrazines is outlined below.

General Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of 5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives. The initial step often involves the construction of the core bicyclic system, followed by functionalization.

G cluster_0 Core Scaffold Synthesis cluster_1 N-Methylation and Derivatization Starting_Material Substituted Pyrazine Intermediate_1 Halogenated Pyrazine Starting_Material->Intermediate_1 Halogenation Intermediate_2 Pyrrole Ring Formation Intermediate_1->Intermediate_2 Palladium-catalyzed coupling Core_Scaffold 5H-pyrrolo[2,3-b]pyrazine Intermediate_2->Core_Scaffold Cyclization N_Methylation 5-Methyl-5H-pyrrolo[2,3-b]pyrazine Core_Scaffold->N_Methylation Methylating Agent (e.g., MeI, TMS-CH2N2) Derivatization Functionalized 5-Methyl Derivative N_Methylation->Derivatization Further Reactions (e.g., Vilsmeier-Haack, Halogenation)

Caption: Conceptual workflow for the synthesis of 5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Exemplary Protocol: Synthesis of a 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine Intermediate

While a specific protocol for the direct synthesis of 5-methyl-5H-pyrrolo[2,3-b]pyrazine is not detailed in the provided search results, the synthesis of a closely related and synthetically important intermediate, 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine, has been described. The tosyl group is a common protecting group for the pyrrole nitrogen and can often be removed to yield the N-H compound, which can then be methylated.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine in N,N-dimethylacetamide (DMA).

  • Base Addition: Add a mild base, such as sodium tert-butoxide.

  • Heating: Heat the reaction mixture for a specified period (e.g., 0.5-2 hours).

  • Cooling: Cool the reaction to room temperature.

  • Tosylation: Add para-toluenesulfonyl chloride and allow the reaction to proceed at room temperature.

  • Workup: Quench the reaction by adding the mixture to an aqueous solution of sodium bicarbonate.

  • Purification: The product can be isolated by filtration and purified by recrystallization.

This method is highlighted for its use of milder reaction conditions, which can lead to fewer byproducts and improved yields, making it suitable for larger-scale synthesis.

Applications in Drug Discovery: Targeting Kinases

The 5-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A significant body of research has focused on 5H-pyrrolo[2,3-b]pyrazine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in the development and progression of various cancers.

The 5-methyl-5H-pyrrolo[2,3-b]pyrazine core can be elaborated with various substituents to optimize its binding to the ATP-binding pocket of the FGFR kinase domain. The methyl group at the N5 position can contribute to favorable hydrophobic interactions within the active site.

G cluster_0 FGFR Signaling Pathway and Inhibition FGF_Ligand FGF Ligand FGFR FGFR FGF_Ligand->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Cellular_Response Tumor Growth & Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor 5-Methyl-5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR Binds to ATP pocket

Caption: Inhibition of the FGFR signaling pathway by 5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives.

Other Kinase Targets

Beyond FGFR, the 5H-pyrrolo[2,3-b]pyrazine scaffold has shown activity against a range of other kinases, demonstrating its versatility. The specific kinase selectivity is determined by the substitution pattern on the core ring system.

Conclusion and Future Perspectives

The 5-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold and its derivatives represent a highly valuable class of compounds in contemporary drug discovery. While the parent compound may not be a common commercial chemical, its structural motif is central to the development of targeted therapies, particularly in oncology. The ongoing exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles. The synthetic methodologies and structure-activity relationships discussed in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]

Sources

Navigating the Bioactive Scaffold: A Technical Guide to 4,7-Diazaindole and Pyrrolo[2,3-b]pyrazine Nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the precise and unambiguous naming of molecular scaffolds is paramount for effective communication, intellectual property claims, and reproducible research. This guide provides an in-depth analysis of the nomenclature for a key heterocyclic system known by two common names: 4,7-diazaindole and its systematic IUPAC designation, pyrrolo[2,3-b]pyrazine. As a Senior Application Scientist, my aim is to not only clarify the formal rules but also to provide field-proven insights into the context and practical application of these naming conventions, particularly within the realm of kinase inhibitor development.

Section 1: Deconstructing the Names - Systematic vs. Trivial Nomenclature

The existence of multiple names for a single chemical entity often stems from the evolution of chemical nomenclature. Early discoveries were frequently assigned "trivial" or common names based on their origin or a structural relationship to a well-known compound.[1] In contrast, systematic names are rigorously derived from a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), designed to provide an unambiguous structural description.

The Trivial Name: 4,7-Diazaindole

The name "4,7-diazaindole" is a semi-systematic trivial name that leverages the familiarity of the indole scaffold.[2] Indole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring. The term "azaindole" signifies the replacement of one or more carbon atoms in the indole ring system with a nitrogen atom.[3]

  • "Aza" : This prefix denotes a nitrogen atom in a heterocyclic ring.[4]

  • "Di-aza" : Indicates the presence of two nitrogen atoms.

  • "Indole" : Refers to the parent bicyclic structure of a fused benzene and pyrrole ring.

  • "4,7-" : These locants specify the positions of the nitrogen atoms that have replaced the carbon atoms in the parent indole framework.

The causality for using this nomenclature lies in its conceptual simplicity for medicinal chemists. By relating the structure back to the well-known indole core, a vast body of literature and structure-activity relationship (SAR) data on indole-based compounds can be intuitively leveraged.[5] This is particularly relevant as azaindoles are often considered bioisosteres of indoles, potentially offering modulated physicochemical properties while retaining key biological interactions.[6]

The Systematic IUPAC Name: Pyrrolo[2,3-b]pyrazine

The formal IUPAC name, 5H-pyrrolo[2,3-b]pyrazine , is derived from the principles of fused heterocyclic nomenclature. This system identifies the constituent rings and describes how they are joined.

  • Component Rings : The structure is formed by the fusion of a pyrrole ring and a pyrazine ring.

  • Base Component : According to IUPAC rules, the nitrogen-containing ring with the higher priority is chosen as the base component. In this case, pyrazine is a six-membered ring with two nitrogen atoms, which generally takes precedence over the five-membered, single-nitrogen pyrrole ring.

  • Attached Component : The pyrrole ring is considered the attached component, and is denoted by the prefix "pyrrolo".

  • Fusion Locants "[2,3-b]" : This critical part of the name describes the fusion geometry. The sides of the base component (pyrazine) are lettered sequentially ('a' for the 1-2 bond, 'b' for the 2-3 bond, etc.). The numbers[3][7] indicate that the fusion occurs at the 2nd and 3rd positions of the attached component (pyrrole). Thus, the pyrrole ring is fused via its 2,3-bond to the 'b' side of the pyrazine ring.

  • Indicated Hydrogen "5H-" : This prefix specifies the location of a saturated atom in a maximally unsaturated ring system. It indicates that the nitrogen at position 5 bears a hydrogen atom.

The following diagram illustrates the derivation of the systematic name.

Caption: Derivation of the systematic IUPAC name for the fused heterocyclic system.

While systematic nomenclature can seem more complex, its primary advantage is its lack of ambiguity.[8] For novel derivatives, it provides a clear and universally understood descriptor of the molecular architecture, which is essential for patent applications and regulatory submissions.

Section 2: Practical Application in Drug Discovery - The Kinase Inhibitor Context

The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors.[9][10] Kinases are a large family of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[11]

The Pyrrolo[2,3-b]pyrazine Core as a Hinge-Binding Motif

Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the enzyme's active site. A key interaction for many inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase. The pyrrolo[2,3-b]pyrazine core is an excellent "hinge-binder" because the nitrogen of the pyrrole ring can act as a hydrogen bond donor, while one of the pyrazine nitrogens can act as a hydrogen bond acceptor. This mimics the interaction of the adenine portion of ATP.

The choice to develop a series of compounds around the pyrrolo[2,3-b]pyrazine scaffold is therefore a rational, experience-driven decision. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, transitioning from other scaffolds to 5H-pyrrolo[2,3-b]pyrazine has been shown to dramatically increase binding activity.[11][12]

Kinase_Binding cluster_inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor cluster_kinase Kinase ATP Binding Site inhibitor Scaffold R1 R1 Group (targets selectivity pocket) inhibitor->R1 R2 R2 Group (targets solvent front) inhibitor->R2 hinge Hinge Region (e.g., Ala, Glu) inhibitor->hinge H-bond (donor/acceptor) pocket Selectivity Pocket R1->pocket van der Waals / Hydrophobic interactions solvent Solvent Exposed Region R2->solvent Improves solubility / metabolic properties

Caption: Interaction of a pyrrolo[2,3-b]pyrazine inhibitor with a kinase active site.

Naming Substituted Derivatives

In drug development, the core scaffold is systematically modified with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The systematic name, pyrrolo[2,3-b]pyrazine, provides the clear framework for naming these complex derivatives.

Compound ExampleSystematic NameCommon Name Context
I 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine[11]A core intermediate in the synthesis of FGFR inhibitors.
II 2-bromo-5-(p-toluenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine[13]A protected intermediate for further functionalization.
III 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine[9]An irreversible FGFR kinase inhibitor.

Section 3: Experimental Protocols - A Self-Validating System

The trustworthiness of a chemical guide rests on the reliability of its described methods. Below is a representative, detailed protocol for a key step in the synthesis of a substituted pyrrolo[2,3-b]pyrazine, based on established literature procedures.[14] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.

Protocol: Suzuki Coupling for C-C Bond Formation on the Pyrrolo[2,3-b]pyrazine Core

This protocol describes the synthesis of a C-substituted pyrrolo[2,3-b]pyrazine, a common strategy to introduce diversity for SAR studies.

Objective: To synthesize 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.

Experimental Workflow:

Caption: Workflow for the Suzuki coupling synthesis of a substituted pyrrolo[2,3-b]pyrazine.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

    • Causality: The boronic ester is the coupling partner providing the pyrazole moiety. K₂CO₃ is the base required to activate the boronic ester for transmetalation to the palladium catalyst. An excess is used to ensure the reaction goes to completion.

  • Catalyst and Solvent Addition:

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

    • Causality: Pd(dppf)Cl₂ is a robust palladium catalyst suitable for cross-coupling reactions. The dppf ligand is bulky and electron-rich, facilitating the catalytic cycle. Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst. Water is often necessary as a co-solvent to dissolve the inorganic base.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed at a reasonable rate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Causality: The aqueous work-up removes the inorganic salts (base, byproducts of the boronic ester). Extraction isolates the desired organic product. Chromatography separates the target compound from any unreacted starting materials or catalyst residues, ensuring high purity.

Conclusion

The dual nomenclature of 4,7-diazaindole and 5H-pyrrolo[2,3-b]pyrazine reflects the rich history and systematic rigor of organic chemistry. While the former offers an intuitive link to the well-studied indole family, the latter provides the unambiguous precision required for complex derivative synthesis and formal scientific communication. For professionals in drug discovery, a fluent understanding of both systems is not merely an academic exercise; it is a practical necessity. The pyrrolo[2,3-b]pyrazine scaffold's proven success as a kinase hinge-binding motif underscores the importance of this chemical class. Mastery of its nomenclature, synthesis, and biological context is therefore a critical asset in the rational design of next-generation therapeutics.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Preprints.org. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]

  • azaindole. (n.d.). Wiktionary. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]

  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relation. (2019). Acta Pharmacologica Sinica. [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. (2017).
  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Heterocyclic Compounds: Nomenclature and Classification. (2022). Pharmaguideline. [Link]

  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (2021).
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Preprints.org. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]

  • Synthesis of Substituted Pyrrolo [2,3-B]Pyrazine Derivatives as Serine/Threonine Inhibitors. (2022). ResearchGate. [Link]

  • A Guide to Simple Heterocycles in Organic Chemistry. (2014). Compound Interest. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Molecules. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). Molecules. [Link]

  • The synthesis of 5H-pyrrolo [3,4-b] pyrazine. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Medicinal Chemistry. [Link]

  • Why is systematic nomenclature more useful than trivial nomenclature of heterocyclic compounds? (2024). Quora. [Link]

  • Nomenclature of Heterocyclic compounds. (n.d.). SlidePlayer. [Link]

  • Heterocyclic Chemistry. (n.d.). Mansoura University. [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). RSC Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. [Link]

  • What is the difference between a systematic name and a trivial name in organic chemistry? Which one should be used more in naming organic molecules (e.g., benzene) and why? (2023). Quora. [Link]

  • Naming convention for chemical substances. (2024). Therapeutic Goods Administration (TGA). [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as JAK3 inhibitors - Patent US-9676778-B2. (n.d.). PubChem. [Link]

  • Indole. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications. (2022). Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini Reviews in Medicinal Chemistry. [Link]

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Therapeutic Potential of Pyrrolopyrazine Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolopyrazine scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets depending on the isomeric fusion of the pyrrole and pyrazine rings.[1] This guide analyzes the two dominant isomers—5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine —delineating their distinct therapeutic roles in oncology. While the former has emerged as a potent ATP-competitive kinase inhibitor (targeting FGFR, c-Met, and JAK), the latter frequently exhibits cytotoxicity through microtubule destabilization and DNA interaction. This technical whitepaper provides a structural, mechanistic, and experimental framework for researchers developing next-generation antineoplastics based on these pharmacophores.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The therapeutic efficacy of pyrrolopyrazines is dictated by the nitrogen positioning within the fused bicyclic system.

5H-Pyrrolo[2,3-b]pyrazine: The Kinase Inhibitor

This isomer structurally mimics the purine core of ATP, allowing it to anchor effectively within the hinge region of kinase domains.

  • Key SAR Feature: The NH group at position 5 often acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue in FGFR1).

  • Substitutions: Bulky hydrophobic groups at position 7 often occupy the hydrophobic back pocket, enhancing selectivity against off-target kinases.

  • Primary Targets: FGFR1-4, c-Met, JAK3, ERK5.

Pyrrolo[1,2-a]pyrazine: The Cytotoxic Warhead

This isomer is frequently associated with broader cytotoxicity, often functioning as a tubulin polymerization inhibitor or DNA intercalator.

  • Key SAR Feature: The bridgehead nitrogen (position 4) creates a planar, electron-rich system suitable for stacking interactions.

  • Substitutions: Aryl groups at position 1 or 3 are critical for binding to the colchicine site of tubulin.

  • Primary Targets: Tubulin (Colchicine site), DNA (minor groove binding/intercalation).

Part 2: Mechanistic Targets & Signaling Pathways

Target A: Receptor Tyrosine Kinase Inhibition (FGFR/c-Met)

Aberrant signaling through Fibroblast Growth Factor Receptors (FGFR) and Hepatocyte Growth Factor Receptor (c-Met) drives proliferation and angiogenesis in gastric, lung, and urothelial cancers.

  • Mechanism: 5H-pyrrolo[2,3-b]pyrazine derivatives function as type I or type II ATP-competitive inhibitors.

  • Causality: By occupying the ATP binding pocket, these molecules prevent the autophosphorylation of tyrosine residues on the activation loop, thereby severing the downstream signal transduction to RAS/MAPK and PI3K/AKT pathways.

Target B: Microtubule Destabilization

Microtubules are essential for mitotic spindle formation.

  • Mechanism: Pyrrolo[1,2-a]pyrazine derivatives bind to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin dimers.
  • Causality: This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic mitochondrial pathway (Bcl-2 downregulation, Caspase-3 activation).

Visualization: Dual Mechanism of Action

The following diagram illustrates the parallel pathways targeted by these two scaffolds.

MOA_Pathways Compound_A 5H-Pyrrolo[2,3-b]pyrazine Target_Kinase ATP Binding Pocket (FGFR / c-Met) Compound_A->Target_Kinase Competitive Binding Compound_B Pyrrolo[1,2-a]pyrazine Target_Tubulin Colchicine Binding Site (Tubulin) Compound_B->Target_Tubulin Allosteric Binding Effect_Phos Block Autophosphorylation Target_Kinase->Effect_Phos Effect_Poly Inhibit Polymerization Target_Tubulin->Effect_Poly Signal_Down Downstream Signaling (RAS/MAPK, PI3K/AKT) Effect_Phos->Signal_Down Prevents Mitosis Mitotic Spindle Formation Effect_Poly->Mitosis Disrupts Outcome_A Inhibition of Proliferation & Angiogenesis Signal_Down->Outcome_A Outcome_B G2/M Arrest & Apoptosis Mitosis->Outcome_B

Caption: Dual therapeutic pathways of pyrrolopyrazine isomers targeting Kinases (Left) and Tubulin (Right).[1][2][3][4][5][6][7][8][9][10][11][12]

Part 3: Validated Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols are recommended for characterizing pyrrolopyrazine derivatives.

Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Purpose: To quantify the inhibitory potency (


) of 5H-pyrrolo[2,3-b]pyrazines against a panel of kinases (e.g., FGFR1, c-Met).
Why this method?  The ADP-Glo assay is preferred over radiometric methods due to its high sensitivity and ability to measure ATP-to-ADP conversion directly, which is critical for ATP-competitive inhibitors.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the pyrrolopyrazine derivative in DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Add 2

      
      L of compound to 384-well plate.
      
    • Add 4

      
      L of Kinase/Substrate mix (e.g., FGFR1 enzyme + Poly E4Y peptide).
      
    • Incubate for 10 min at RT (allows compound to bind active site).

    • Add 4

      
      L of ATP (at 
      
      
      
      concentration) to initiate reaction.
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Analysis: Measure luminescence. Calculate

    
     using a sigmoidal dose-response curve fit.
    
Protocol 2: Tubulin Polymerization Assay

Purpose: To validate the mechanism of pyrrolo[1,2-a]pyrazines as microtubule destabilizers. Self-Validation: Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls to verify assay dynamic range.

  • Preparation: Use >99% pure tubulin protein in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Setup: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction:

    • Add compound (final conc. 3-10

      
      M) to wells.
      
    • Add tubulin solution (3 mg/mL) to wells on ice.

  • Kinetics: Immediately transfer to a plate reader pre-heated to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Standard: Sigmoidal increase in OD340 (polymerization).

    • Inhibitor (Pyrrolopyrazine): Flat line or reduced slope/Vmax.

Protocol 3: In Vivo Xenograft Efficacy (U937/PC-3 Models)

Purpose: To assess therapeutic index and tumor growth inhibition (TGI).

  • Model Generation: Inject

    
     U937 (lymphoma) or PC-3 (prostate) cells subcutaneously into the flank of female athymic nude mice (nu/nu).
    
  • Randomization: When tumors reach ~100-150

    
    , randomize mice into groups (n=8/group):
    
    • Vehicle Control.

    • Positive Control (e.g., Doxorubicin 5 mg/kg IV).

    • Test Compound (e.g., 25 mg/kg IP daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly for 21 days.
    
  • Endpoint: Calculate %TGI =

    
    .
    

Part 4: Preclinical Screening Workflow

The following Graphviz diagram outlines a robust "Hit-to-Lead" decision tree for pyrrolopyrazine development, ensuring resources are focused on the most promising candidates.

Screening_Workflow Synthesis Synthesis (1,3-Dipolar Cycloaddition) Step1 Primary Screen (Cell Viability - MTT) Synthesis->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Target Validation Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Branch_A Kinase Panel (FGFR/c-Met) Step2->Branch_A Branch_B Tubulin Assay (Polymerization) Step2->Branch_B Step3 ADME/Tox (Microsomal Stability) Branch_A->Step3 Branch_B->Step3 Decision2 Stable? Step3->Decision2 Step4 In Vivo Efficacy (Xenograft) Decision2->Step4 Yes Decision2->Discard No

Caption: Integrated screening workflow for pyrrolopyrazine drug candidates.

Part 5: Quantitative Data Summary

The table below synthesizes comparative potency data for representative pyrrolopyrazine derivatives against key oncological targets.

Scaffold TypeRepresentative CompoundTargetPotency (

)
Cell Line Activity (

)
Ref
5H-pyrrolo[2,3-b]pyrazine Compound 13FGFR1 Kinase< 10 nMKG1 (Leukemia): ~50 nM[1]
5H-pyrrolo[2,3-b]pyrazine Compound 9c-Met Kinase~100 nMEBC-1 (Lung): 0.2

M
[2]
Pyrrolo[1,2-a]pyrazine Compound 3hTubulinN/A (Cell based)PC-3 (Prostate): 1.18

M
[3]
Pyrrolo[1,2-a]pyrazine Compound 8lCytotoxicityN/AMCF-7 (Breast): 2.80

M
[4]

Part 6: References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints, 2017.

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 2020.

  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate derivatives. Applied Chemistry Today, 2024.

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione... extracted from a new marine bacterium. Microbiological Research, 2016.[13]

Sources

Technical Guide: Physicochemical Profiling of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine , a critical heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., FGFR, c-Met).

Executive Summary

5-Methyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 1111638-11-9 ) is the N-methylated derivative of the 5H-pyrrolo[2,3-b]pyrazine (4,7-diazaindole) scaffold. It serves as a bioisostere for purines and indoles, offering distinct solubility and metabolic stability profiles. This guide provides the definitive molecular weight calculations, lipophilicity (logP) assessments, and experimental protocols for validation.

PropertyValueSource/Method
CAS Number 1111638-11-9 Chemical Abstracts Service
Molecular Weight 133.15 g/mol Calculated (

)
LogP (Predicted) 0.6 – 0.9 Consensus QSAR (Parent Baseline: 0.3)
LogP (Experimental) Protocol ProvidedRP-HPLC Method (OECD 117)
Core Application Kinase InhibitionFGFR / c-Met Inhibitor Scaffolds

Chemical Identity & Structural Analysis

The molecule consists of a pyrazine ring fused to a pyrrole ring, with a methyl group attached to the pyrrole nitrogen (position 5). This N-methylation removes the hydrogen bond donor (NH) capability of the parent scaffold, significantly altering its permeability and kinase binding mode (often shifting from hinge-binding donor/acceptor to pure acceptor or hydrophobic interaction).

Structural Specifications
  • IUPAC Name: 5-Methyl-5H-pyrrolo[2,3-b]pyrazine[1]

  • Molecular Formula:

    
    
    
  • SMILES: Cn1cc2nccnc21

  • Parent Scaffold: 5H-pyrrolo[2,3-b]pyrazine (CAS 4745-93-1)

Visualization: Structure-Property Relationships

The following diagram illustrates the impact of the N-methyl group on the scaffold's physicochemical behavior.

G Parent Parent Scaffold (5H-pyrrolo[2,3-b]pyrazine) MW: 119.12 | LogP: 0.3 Methylation N-Methylation (Position 5) Parent->Methylation + CH3 (- H) Target Target: 5-Methyl-5H-pyrrolo[2,3-b]pyrazine MW: 133.15 | LogP: ~0.8 Methylation->Target Effect1 Loss of H-Bond Donor (Increases Permeability) Target->Effect1 Effect2 Increased Lipophilicity (+0.5 log units) Target->Effect2

Figure 1: Structural evolution and physicochemical shifts resulting from N-methylation of the parent azaindole core.

Detailed Physicochemical Profile

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (


, 

,

).
  • Formula:

    
    
    
  • Carbon (

    
    ):  84.077 Da
    
  • Hydrogen (

    
    ):  7.056 Da
    
  • Nitrogen (

    
    ):  42.021 Da
    
  • Total MW: 133.154 Da

Lipophilicity (LogP)

The partition coefficient (logP) is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

  • Parent Baseline: The unmethylated parent (5H-pyrrolo[2,3-b]pyrazine) has an experimental logP of approximately 0.3 .

  • Methylation Shift: The addition of a methyl group typically increases logP by 0.5 to 0.7 units due to the addition of hydrophobic surface area and the removal of the polar N-H bond.

  • Predicted Value: Consequently, 5-Methyl-5H-pyrrolo[2,3-b]pyrazine is estimated to have a logP between 0.6 and 0.9 .

  • Implication: This range places the molecule in an optimal window for "lead-like" properties (LogP < 3), allowing substantial room for further substitution without violating Lipinski's Rule of 5.

Experimental Protocol: LogP Determination (RP-HPLC)

For drug discovery applications, relying on predicted logP is insufficient. The following protocol uses Reversed-Phase HPLC (RP-HPLC) to experimentally determine the lipophilicity index, correlating retention time (


) with logP. This method is preferred over the Shake-Flask method for its speed and low sample requirement.
Method Principle

The retention factor (


) of the analyte on a C18 column correlates linearly with logP.



Reagents & Equipment[2]
  • System: HPLC with UV/Vis detector (Agilent 1200 or equivalent).

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Methanol / Phosphate Buffer (pH 7.4).

  • Reference Standards: Acetanilide, Acetophenone, Benzene, Toluene (compounds with known logP spanning 1.0–3.0).

Step-by-Step Workflow

HPLC_Protocol Step1 1. System Equilibration Mobile Phase: 60% MeOH / 40% Buffer Flow: 1.0 mL/min Step2 2. Dead Time (t0) Determination Inject Uracil or Thiourea Record non-retained time Step1->Step2 Step3 3. Calibration Curve Inject 5 Reference Standards Plot log k' vs. Literature logP Step2->Step3 Step4 4. Analyte Injection Inject 5-Methyl-5H-pyrrolo[2,3-b]pyrazine Measure tR Step3->Step4 Step5 5. Calculation Calculate k' and interpolate logP from Calibration Curve Step4->Step5

Figure 2: RP-HPLC workflow for indirect logP determination.

Validation Criteria
  • Linearity: The calibration curve (

    
    ) must be 
    
    
    
    .
  • Retention: The analyte

    
     must be greater than 
    
    
    
    .
  • pH Control: Ensure the buffer maintains pH 7.4 to simulate physiological conditions, although the N-methyl core is non-ionizable at this pH.

Synthesis & Drug Discovery Context[2][3]

Synthesis Route

The 5-methyl derivative is typically synthesized via the alkylation of the parent 5H-pyrrolo[2,3-b]pyrazine using methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base (e.g., NaH or


) in DMF.
Therapeutic Relevance

This scaffold is a frequent starting point for FGFR (Fibroblast Growth Factor Receptor) inhibitors.[2]

  • Mechanism: The pyrazine nitrogens can serve as hydrogen bond acceptors in the kinase hinge region.

  • Optimization: The N-methyl group often dictates the orientation of the molecule within the ATP-binding pocket, preventing "flip" binding modes seen with the unsubstituted parent.

References

  • Chemical Abstracts Service (CAS). Registry Number 1111638-11-9 (5-Methyl-5H-pyrrolo[2,3-b]pyrazine). American Chemical Society.[3]

  • Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[2] Molecules, 23(3), 698. Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing. Link

  • PubChem. "Compound Summary: 5H-Pyrrolo[2,3-b]pyrazine (Parent Scaffold)." National Library of Medicine. Link

  • Dehnavi, M., et al. (2021). "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Molecular Diversity, 25, 1-28. Link

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Methodological & Application

Precision Profiling of Pyrrolopyrazine FGFR1 Inhibitors: A TR-FRET Enzymatic Assay Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling axis is a critical driver in squamous non-small cell lung cancer (sqNSCLC), gastric cancer, and urothelial carcinoma. Pyrrolopyrazine-based scaffolds have emerged as a privileged chemotype for FGFR inhibition due to their ability to mimic the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (Glu562/Ala564).

While many protocols exist for general kinase profiling, pyrrolopyrazine derivatives often present specific challenges, including lipophilicity-driven aggregation and potential time-dependent binding kinetics (if designed as covalent inhibitors targeting Cys488).

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enzymatic assay. Unlike coupled assays (e.g., ADP-Glo), TR-FRET allows for direct detection of phosphorylation events and is amenable to kinetic readouts, making it superior for characterizing the residence time of high-affinity pyrrolopyrazines.

Scientific Background & Mechanism[1][2][3][4][5][6]

FGFR1 Signaling Architecture

FGFR1 is a receptor tyrosine kinase (RTK).[1][2][3] Upon ligand (FGF) binding, the receptor dimerizes and autophosphorylates tyrosine residues in the cytoplasmic tail, recruiting adaptor proteins like FRS2 and GRB2. This triggers the RAS-MAPK and PI3K-AKT cascades, driving cell proliferation.[4]

Figure 1: FGFR1 Signaling Cascade

FGFR1_Pathway

Figure 1: Simplified FGFR1 signal transduction pathways leading to oncogenic transcription.
Mechanism of Action: Pyrrolopyrazines

Pyrrolopyrazines typically function as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket between the N- and C-lobes of the kinase domain.

  • Key Interaction: The pyrrolopyrazine core forms H-bonds with the hinge region backbone.

  • Critical Assay Parameter: To accurately determine the potency (

    
    ) and affinity (
    
    
    
    ) of an ATP-competitive inhibitor, the assay must be run at an ATP concentration near the enzyme's Michaelis constant (
    
    
    ). Running at saturating ATP levels will artificially inflate the
    
    
    (Cheng-Prusoff shift).

Assay Principle: TR-FRET Kinase Activity

This protocol utilizes a Terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated tyrosine on a FRET-acceptor-labeled peptide substrate.

  • Reaction: FGFR1 transfers

    
    -phosphate from ATP to the Fluorescein-labeled Poly-GT substrate.
    
  • Detection: Tb-labeled anti-phospho-tyrosine antibody binds the phosphorylated substrate.

  • Signal: Excitation at 340 nm excites Tb (Donor). If close to Fluorescein (Acceptor), energy transfer occurs, emitting light at 520 nm.

  • Readout: The ratio of Acceptor (520 nm) to Donor (495 nm) emission corrects for well-to-well variability and compound interference (e.g., autofluorescence).

Figure 2: TR-FRET Assay Mechanism

TRFRET_Principle

Figure 2: Schematic of the TR-FRET kinase reaction and detection mechanism.

Materials & Reagents

  • Enzyme: Recombinant Human FGFR1 (Kinase Domain), e.g., residues 458-756.[5]

  • Substrate: Poly-Glu-Tyr (4:1) labeled with Fluorescein (or specific peptide like Poly-GT-Fluorescein).

  • ATP: Ultra-pure ATP (10 mM stock).

  • Detection Reagents: Terbium-labeled anti-phosphotyrosine antibody (e.g., LanthaScreen™ Tb-PY20).

  • Assay Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35 (essential for pyrrolopyrazines to prevent aggregation).
    
  • Reducing Agent: 2 mM DTT (Add fresh daily).

  • Stop Solution: 20 mM EDTA.

  • Plate: 384-well Low Volume White or Black Round-Bottom Polystyrene Plate (e.g., Corning 4513).

Experimental Protocol

Reagent Preparation

Critical Step: Pyrrolopyrazine inhibitors are often hydrophobic. Ensure all compound dilutions contain consistent DMSO concentrations.

  • 1X Kinase Buffer: Mix HEPES, MgCl

    
    , EGTA, and Brij-35. Add DTT immediately before use.
    
  • 4X Compound Working Solution: Dilute inhibitor in Kinase Buffer containing 4% DMSO (Final assay DMSO will be 1%).

  • 2X Enzyme Solution: Dilute FGFR1 to 2x the optimal concentration (typically 0.5 - 2 nM final) in 1X Kinase Buffer.

  • 2X Substrate/ATP Mix: Dilute Fluorescein-Substrate (200-400 nM final) and ATP (at

    
    ) in 1X Kinase Buffer.
    
Step-by-Step Workflow (IC50 Determination)

Figure 3: Assay Workflow

Workflow

Figure 3: Step-by-step liquid handling workflow for a 10 µL reaction volume.
Detailed Steps:
  • Compound Dispense: Add 2.5 µL of the 4X Compound Working Solution to the 384-well plate. Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) controls.

  • Enzyme Addition: Add 2.5 µL of 2X Enzyme Solution .

    • Expert Note: If testing covalent pyrrolopyrazines (e.g., acrylamide-tagged), pre-incubate enzyme and compound for 15-60 minutes before adding ATP to allow covalent bond formation.

  • Reaction Initiation: Add 5.0 µL of 2X Substrate/ATP Mix .

    • ATP Concentration: Use

      
       (typically 50-100 µM for FGFR1).
      
  • Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at room temperature (protected from light).

  • Stop & Detect: Add 10 µL of Detection Mix (Tb-Antibody + 20 mM EDTA). The EDTA chelates Mg

    
    , stopping the kinase reaction.
    
  • Equilibration: Incubate for 30-60 minutes to allow antibody binding.

  • Read: Measure on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Delay time: 50-100 µs.

    • Integration time: 200-400 µs.

Data Analysis & Interpretation

Ratiometric Calculation

Calculate the Emission Ratio (ER) for each well to normalize data:



Percent Inhibition


IC50 Curve Fitting

Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:



  • Valid Hill Slope: Should be near -1.0 for standard competitive inhibitors. A slope > -1.0 (steeper) might indicate aggregation or covalent modification.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseSolution
Low Signal/Window Enzyme degradation or low ATPUse fresh DTT. Verify ATP is not degraded (avoid freeze-thaw). Titrate enzyme to find EC80.[6]
High Background Antibody nonspecific bindingOptimize antibody concentration. Ensure 0.01% Brij-35 is present to reduce stickiness.
Steep IC50 Slope Compound AggregationPyrrolopyrazines can be insoluble. Add 0.01% Triton X-100 or Brij-35. Check solubility limit.
Right-Shifted IC50 High ATP concentrationEnsure ATP is at

(approx 50 µM). If ATP >>

, competitive inhibitors appear weaker.
Time-Dependent Shift Covalent BindingIf IC50 decreases (potency increases) with longer pre-incubation, the inhibitor is likely covalent or slow-binding.

References

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Application Note: FGFR1 Profiling.Link

  • Zhang, Z., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors.[4] Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for Km/IC50 logic).

Sources

Application Note: Cellular Target Engagement for Pyrrolopyrazine Kinase Inhibitors

[1]

Abstract

Pyrrolopyrazine-based small molecules represent a privileged scaffold in kinase inhibitor discovery, frequently utilized to target ERK, JAK, and ALK families due to their structural homology with the adenyl ring of ATP. However, a recurrent failure mode in the development of these inhibitors is the "Cellular Gap"—where nanomolar biochemical potency (


This Application Note provides a definitive technical guide for validating cellular target engagement (TE) of pyrrolopyrazine inhibitors. We detail two orthogonal methodologies: NanoBRET™ TE for quantitative kinetic analysis (Residence Time) and CETSA® for label-free endogenous validation.

The Challenge: Why Pyrrolopyrazine TE Matters

Pyrrolopyrazines are typically Type I (ATP-competitive) inhibitors. While they often exhibit excellent solubility compared to other fused heterocycles, their cellular efficacy is heavily influenced by:

  • Intracellular ATP Competition: The inhibitor must outcompete millimolar concentrations of cellular ATP, a barrier not present in biochemical assays.

  • Residence Time (

    
    ):  For ATP-competitive scaffolds, prolonged residence time often correlates better with in vivo efficacy than thermodynamic affinity (
    
    
    ).
  • Membrane Permeability: The polarity of the pyrrolopyrazine core can sometimes limit passive diffusion, necessitating direct intracellular measurement.

Quantitative Standard: NanoBRET™ TE Assay

Objective: Determine the intracellular affinity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Principle:1
Experimental Workflow Diagram

NanoBRET_WorkflowTransfection1. Transfection(Kinase-NanoLuc)Equilibration2. Equilibration(Cells + Tracer)Transfection->Equilibration 24h IncubationCompetition3. Competition(+ Pyrrolopyrazine)Equilibration->Competition Add InhibitorDetection4. Detection(Add Substrate -> Measure)Competition->Detection 2h IncubationAnalysis5. Analysis(mBRET Calculation)Detection->Analysis

Caption: NanoBRET workflow. The inhibitor displaces the tracer, reducing BRET signal proportional to occupancy.

Detailed Protocol

Materials:

  • HEK293 or HeLa cells.

  • Plasmid: Kinase-NanoLuc® fusion (N- or C-terminal tag depending on kinase structure).

  • Tracer: Cell-permeable kinase tracer (e.g., Tracer K-4 or K-5 from Promega).[2]

  • Detection: GloMax® Discover or compatible multimode reader.[2][3]

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Dilute Kinase-NanoLuc plasmid DNA in Opti-MEM. Use a Carrier DNA (e.g., pGEM-3Z) to maintain a 1:10 ratio (Target:Carrier) to ensure low expression levels. Crucial: High expression leads to "mass action" artifacts; we need the kinase at physiological levels.

    • Add transfection reagent (e.g., FuGENE HD) at a 3:1 ratio. Incubate 10 min.

    • Mix with trypsinized cells (

      
       cells/mL) and plate into white, non-binding 96-well plates.
      
  • Tracer Optimization (Day 2 - Pilot):

    • Before testing the inhibitor, determine the

      
       (affinity of the tracer for the kinase).
      
    • Titrate tracer (0 to 1

      
      M) against the transfected cells.
      
    • Selection: Choose a tracer concentration equal to its

      
       or slightly below. This ensures the assay is sensitive to competitive inhibitors.
      
  • Inhibitor Affinity Assay (Day 2 - Execution):

    • Remove media and replace with Opti-MEM containing the Tracer (at fixed

      
       conc).
      
    • Add the Pyrrolopyrazine Inhibitor in a serial dilution (e.g., 10

      
      M down to 10 pM).
      
    • Incubate for 2 hours at 37°C. Note: Pyrrolopyrazines usually reach equilibrium quickly, but 2 hours ensures full equilibration.

    • Add NanoBRET™ Nano-Glo® Substrate (1X) and Extracellular NanoLuc Inhibitor (to quench signal from lysed cells).

    • Measure Donor Emission (460nm) and Acceptor Emission (618nm).

  • Residence Time Analysis (Advanced):

    • Washout Method: Incubate cells with a saturating concentration (

      
      ) of the pyrrolopyrazine for 2 hours.
      
    • Wash cells

      
       with media to remove unbound drug.
      
    • Immediately add Tracer (at saturating conc).

    • Measure BRET kinetically every 2 minutes for 60 minutes.

    • Logic: A slow increase in BRET signal indicates the inhibitor is dissociating slowly (blocking the tracer).[4] Fast signal recovery = short residence time.

Data Analysis

Calculate the MilliBRET (mBRET) ratio:


Label-Free Validator: CETSA® (Cellular Thermal Shift Assay)

Objective: Confirm the inhibitor engages the endogenous kinase in its native protein complex, without overexpression tags. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (

5
Signaling & Stabilization Diagram

CETSA_Mechanismcluster_0Condition A: DMSO (No Drug)cluster_1Condition B: + PyrrolopyrazineProt_ANative KinaseHeat_AHeat Shock(50-60°C)Prot_A->Heat_AAgg_ADenaturedAggregateHeat_A->Agg_AProt_BKinase + DrugHeat_BHeat Shock(50-60°C)Prot_B->Heat_BSol_BStabilizedSoluble ProteinHeat_B->Sol_B

Caption: CETSA principle. Drug binding prevents thermal aggregation, keeping the protein soluble in the supernatant.

Detailed Protocol (Western Blot Readout)

Materials:

  • Target cells (e.g., MV-4-11 for FLT3, A375 for BRAF).

  • PCR thermocycler.[6]

  • Lysis buffer (with protease inhibitors).[6][7]

  • Primary antibody specific to the kinase.

Step-by-Step Methodology:

  • Treatment:

    • Treat live cells with the Pyrrolopyrazine inhibitor (at

      
       from proliferation assays) or DMSO for 1 hour at 37°C.
      
    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge (The "Melt Curve"):

    • Divide the cell suspension into 8-10 PCR tubes (50

      
      L each).
      
    • Apply a temperature gradient (e.g., 40°C to 65°C) using a PCR cycler. Heat for 3 minutes .

    • Cool immediately at room temperature (RT) for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40) to the tubes. Alternatively, use freeze-thaw cycles (

      
       Liquid 
      
      
      / 25°C) to lyse without harsh detergents that might disrupt the complex.
    • Critical Step: Centrifuge at

      
       for 20 minutes at 4°C.
      
    • The pellet contains denatured/aggregated protein. The supernatant contains the stabilized, soluble kinase.

  • Detection:

    • Run the supernatant on SDS-PAGE.[5]

    • Blot with the specific kinase antibody.

    • Result: You should see a "thermal shift." The drug-treated samples will show bands at higher temperatures where the DMSO control has already disappeared (precipitated).

Data Interpretation & Troubleshooting

Comparative Data Table
MetricBiochemical Assay (

)
NanoBRET (

)
CETSA (

Shift)
Environment Purified ProteinLive Cell (Cytosol)Live Cell (Endogenous)
ATP Conc. 10-100

M
~2-5 mM~2-5 mM
Typical Result 1.0 nM20 - 100 nM+4°C to +8°C Shift
Interpretation Intrinsic AffinityFunctional AffinityStructural Stability
Troubleshooting Pyrrolopyrazines
  • Problem: High background in NanoBRET.

    • Cause: Pyrrolopyrazines can be inherently fluorescent (blue/green region).

    • Solution: Run a "No Tracer" control. If the compound fluoresces, switch to a Red-shifted NanoBRET tracer (618nm emission) to minimize spectral overlap.

  • Problem: No shift in CETSA despite activity.

    • Cause: The kinase might be part of a massive multi-protein complex (e.g., mTOR) that doesn't aggregate easily, or the inhibitor binds a remote allosteric site that doesn't stabilize the core.

    • Solution: Try Isothermal Dose Response (ITDR) CETSA—hold Temp constant (at

      
      ) and vary drug concentration.
      

References

  • Robers, M. B., et al. (2015).[2] Target engagement and drug residence time can be observed in living cells with BRET.[2][3][4][8] Nature Communications, 6, 10091.[8] [Link][2]

  • Nordlund, P., et al. (2014). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[5][9] Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5][4][7][8][9] Nature Protocols, 9, 2100–2122. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

Application Note: Solubilization and Handling of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine for In Vitro Cell Culture

[1]

Abstract & Introduction

5-Methyl-5H-pyrrolo[2,3-b]pyrazine (5-MPP) serves as a critical heterocyclic scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly targeting JAK, FGFR, and c-Met pathways.[1] While its low molecular weight (133.15 g/mol ) suggests drug-like potential, its planar aromatic structure confers high crystal lattice energy, resulting in poor aqueous solubility despite a relatively low LogP (~0.7).[1]

Inconsistent solubilization of 5-MPP is a primary source of experimental variability in in vitro assays, leading to "micro-precipitation"—invisible aggregates that cause false negatives (reduced bioavailability) or false positives (aggregate toxicity).[1] This guide provides a definitive, self-validating protocol to solubilize 5-MPP, ensuring monomeric dispersion and reproducible IC50 data.

Physicochemical Profile & Solubility Strategy[2][3][4][5][6]

Before handling, understand the compound's limitations.[1][2] 5-MPP is amphipathic but favors organic solvents due to pi-stacking interactions.[1]

Table 1: Physicochemical Properties of 5-MPP
PropertyValueImplication for Protocol
Molecular Weight 133.15 g/mol High molarity requires small mass; precision weighing is critical.[1]
Predicted LogP ~0.74Moderate lipophilicity; membrane permeable but prone to aqueous crashing at high conc.[1]
Aqueous Solubility Sparingly SolubleDo not dissolve directly in media or PBS.[1]
DMSO Solubility > 50 mg/mLExcellent.[1] DMSO is the required vehicle.[1]
Physical State Crystalline SolidRequires vortexing/sonication to break crystal lattice during initial dissolution.[1]
The "Solvent Shift" Strategy

To maintain solubility while ensuring cell viability, we utilize a DMSO-Stock / Aqueous-Crash strategy.[1] The compound is maintained in 100% DMSO for all serial dilutions, and the "shift" to aqueous media occurs only at the final step. This prevents the formation of metastable precipitates often seen when serially diluting in aqueous buffers.[1]

Protocol A: Preparation of Master Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock solution free of micro-crystals.

Reagents & Equipment[1][3][8]
  • Compound: 5-Methyl-5H-pyrrolo[2,3-b]pyrazine (Purity >98%).[1][3][4]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich D2650 or equiv).[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Note: Avoid polystyrene plastics which can leach plasticizers in 100% DMSO.[1]

Step-by-Step Procedure
  • Calculations:

    • Target Concentration: 100 mM

    • Target Volume: 1.0 mL

    • Required Mass:

      
       (Too high for small scale).[1]
      
    • Revised for Pilot Scale: Weigh 13.3 mg of powder.[1]

    • Required DMSO Volume:

      
      .[1]
      
  • Weighing:

    • Weigh ~13.3 mg of 5-MPP into a tared amber glass vial. Record exact mass.

    • Calculate exact DMSO volume required to reach 100 mM based on recorded mass.

  • Dissolution (The Critical Step):

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes. Reason: To shatter any micro-crystalline aggregates that vortexing misses.[1]

    • Visual QC: Hold vial up to a light source. The solution must be perfectly clear. If cloudy, sonicate further.[1][5]

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or amber microtubes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Note: DMSO freezes at 18.5°C. Ensure stocks are fully thawed and vortexed before use.[1]

Protocol B: Preparation of Working Solutions (Cell Treatment)

Objective: Dilute stock to assay concentration while keeping final DMSO < 0.5% (v/v).

Methodology: The "1000x Dilution" Method.[1] We will prepare a 1000x concentrate in DMSO for every test dose, then dilute 1:1000 into the culture media.

Workflow Diagram (Graphviz)

Gcluster_0Phase 1: DMSO Serial Dilution (1000x Concentrates)cluster_1Phase 2: Media Transfer (Final Assay Conc)StockMaster Stock100 mM (100% DMSO)D1Dose 1 (High)10 mM (100% DMSO)Stock->D11:10 Dilutionin DMSOD2Dose 2 (Med)1 mM (100% DMSO)D1->D21:10 Dilutionin DMSOWell1Well 1: 10 µM(0.1% DMSO)D1->Well11 µL into 1000 µLD3Dose 3 (Low)0.1 mM (100% DMSO)D2->D31:10 Dilutionin DMSOWell2Well 2: 1 µM(0.1% DMSO)D2->Well21 µL into 1000 µLWell3Well 3: 0.1 µM(0.1% DMSO)D3->Well31 µL into 1000 µLMediaCell Culture Media(e.g., DMEM + 10% FBS)Media->Well1Media->Well2Media->Well3

Caption: The "DMSO-Stacking" dilution method ensures compound solubility is maintained until the final moment of addition, standardizing the DMSO vehicle concentration across all wells.

Step-by-Step Dilution Procedure
  • Prepare Dilution Plate (DMSO Only):

    • In a V-bottom 96-well plate or microtube rack, add pure DMSO.[1]

    • Perform serial dilutions (e.g., 3-fold or 10-fold) using the 100 mM Master Stock.[1]

    • Example: To test at 10 µM final, prepare a 10 mM intermediate in 100% DMSO.

  • Prepare Cell Media:

    • Aliquot the required volume of pre-warmed cell culture media (e.g., 1 mL per well in a 24-well plate).

  • The "Spike" Addition:

    • Pipette the DMSO concentrate directly into the media while swirling gently .[1]

    • Ratio: 1 µL of DMSO concentrate per 1 mL of Media (1:1000 dilution).

    • Final DMSO Concentration: 0.1%.

  • Vehicle Control (Mandatory):

    • Add 1 µL of pure DMSO to 1 mL of media for the control wells.[1] This normalizes for any background toxicity caused by the solvent.[1]

Quality Control & Troubleshooting

Self-Validating the Protocol

Before applying to precious cells, run a "Dummy Plate" test to check for precipitation.[1]

  • Turbidity Assay: Prepare the highest concentration working solution (e.g., 100 µM in media).[1] Measure Absorbance at 600nm (OD600).

    • Pass: OD600 is identical to Media + DMSO control.[1]

    • Fail: OD600 > Control (indicates precipitation).[1]

  • Microscopy: Place the media containing 5-MPP under a phase-contrast microscope (20x or 40x).

    • Pass: Clear background.[1][6]

    • Fail: Presence of dark specks, needles, or oily droplets.[1]

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Conc. exceeds aqueous solubility limit.[1]Reduce final concentration or increase DMSO to 0.5% (max).
Cytotoxicity in Control Cells sensitive to DMSO.[1][5][2]Reduce DMSO spike to 1:2000 (0.05%) or use a water-soluble derivative.[1]
Inconsistent IC50 Compound adhering to plastic tips.[1]Use low-retention pipette tips; pre-wet tips with media before dispensing.[1]
Stock Cloudy after Thaw DMSO crystallization.Warm to 37°C for 5 mins and vortex vigorously.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine.[1] Retrieved February 25, 2026 from [Link][1]

  • OECD (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.[1] OECD Guidelines for the Testing of Chemicals.[1][6] (Establishes 1% as the upper limit for organic solvents, though 0.1-0.5% is preferred for non-genotoxicity assays). Retrieved from [Link][1][6]

  • Timm, M., et al. (2013). In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in cell culture.[1] BMC Research Notes.[1] (Validates 0.1% DMSO as the safe "Gold Standard" for most cell lines).[1][5][2] Retrieved from [Link]

Troubleshooting & Optimization

solving solubility issues of 5-methyl-5H-pyrrolo[2,3-b]pyrazine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-methyl-5H-pyrrolo[2,3-b]pyrazine Solubility Guide

Case ID: SOL-PP-005 Compound: 5-methyl-5H-pyrrolo[2,3-b]pyrazine Solvent System: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting

Executive Summary

5-methyl-5H-pyrrolo[2,3-b]pyrazine is a fused bicyclic heterocycle.[1] While the N-methylation removes the hydrogen bond donor associated with the pyrrole nitrogen (reducing polarity compared to the parent 5H-pyrrolo[2,3-b]pyrazine), the molecule remains planar and aromatic. This structural rigidity leads to high crystal lattice energy, causing two primary solubility challenges:

  • Kinetic insolubility: Slow dissolution rates due to strong intermolecular

    
    -
    
    
    
    stacking in the solid state.
  • Moisture sensitivity: Rapid precipitation ("crashing out") in the presence of trace water, as DMSO is highly hygroscopic.[1]

This guide provides a validated workflow to solubilize, store, and apply this compound in biological assays.

Module 1: Dissolution Protocol (Preparation)

Objective: Achieve a clear, stable stock solution (typically 10 mM – 50 mM).

The Science: The dissolution process must overcome the Crystal Lattice Energy of the solid. Simply adding solvent and inverting the tube is rarely sufficient for planar heterocycles. You must input energy (heat/sonic waves) to disrupt the lattice.

Step-by-Step Workflow
  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water content <0.05%).

    • Critical: Do not use DMSO from a "squirt bottle" sitting on a bench. DMSO absorbs atmospheric water rapidly.[2][3] Water acts as an antisolvent for this compound.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach in DMSO).

  • Solvent Addition: Add 70% of the calculated DMSO volume first.

  • Mechanical Disruption (The "Sandwich" Method):

    • Vortex: 30 seconds at max speed.

    • Sonicate: Place in an ultrasonic water bath at 40°C for 10–15 minutes. Note: Cold sonication is less effective.

    • Inspect: Hold against a light source. If "shimmering" or particulates remain, proceed to heat.[4]

  • Thermal Assistance:

    • Heat the vial to 50°C for 5–10 minutes. The pyrrolopyrazine core is thermally stable at this temperature.

    • Caution: Do not exceed 60°C to avoid potential degradation or solvent evaporation.

  • Final Volume: Add the remaining 30% DMSO to reach the target concentration and vortex again.

Visualizing the Dissolution Logic:

DissolutionWorkflow Start Solid Compound AddDMSO Add Anhydrous DMSO (70% Volume) Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Inspect1 Visual Inspection Vortex->Inspect1 Sonicate Sonicate @ 40°C (15 mins) Inspect1->Sonicate Cloudy/Particulates Heat Heat to 50°C (5-10 mins) Inspect1->Heat Stubborn Solids Success Clear Stock Solution Inspect1->Success Clear Sonicate->Inspect1 Heat->Vortex

Figure 1: Decision tree for solubilizing planar heterocycles in DMSO. Note the iterative loop between inspection and energy input (Sonication/Heat).

Module 2: Stability & Storage (Prevention)

Objective: Prevent precipitation during storage.

The Science: DMSO is hygroscopic.[2][3][5][6] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours. As water content increases, the solubility parameter of the solvent mixture shifts, causing the hydrophobic pyrrolopyrazine to precipitate.

Storage Best Practices
ParameterRecommendationScientific Rationale
Vessel Amber Glass Vials with Teflon-lined caps.Prevents UV degradation (common in N-heterocycles) and minimizes leaching.
Headspace Purge with Nitrogen or Argon gas before capping.Displaces moist air, preventing water absorption into the DMSO.
Temperature -20°C or -80°C.Slows chemical degradation.
Format Single-Use Aliquots. CRITICAL: Repeated freeze-thaw cycles introduce water via condensation every time the tube is opened.

Module 3: Assay Application (Dilution)

Objective: Dilute the DMSO stock into aqueous assay buffer without "crashing out."

The Problem: Rapidly adding a high-concentration DMSO stock (e.g., 10 mM) directly to a water-based buffer often creates a local region of supersaturation, causing immediate precipitation that looks like a milky cloud.

The "Intermediate Step" Protocol

Instead of a 1:1000 direct dilution, use an intermediate dilution step or a co-solvent.

  • Prepare Intermediate Plate: Dilute the 10 mM stock into pure DMSO first to create 100x concentrations of your test points (e.g., 1 mM, 0.1 mM, etc., all in DMSO).

  • Predilution (Optional but Recommended): If the compound is particularly stubborn, perform a 1:10 dilution into PBS + 0.05% Tween-20 (or PEG400) before the final assay addition. The surfactant helps stabilize the microscopic aggregates.

  • Final Addition: Add the diluted compound to the assay plate while shaking/mixing rapidly.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding DMSO Crystal lattice energy too high; kinetic insolubility.Sonicate at 40°C for 20 mins. Ensure DMSO is anhydrous.[3]
Precipitation after 24h at RT Water absorption from air (Hygroscopicity).Re-sonicate.[5] For future, store under inert gas or use a desiccator.
"Crash out" when added to assay buffer Solubility limit in water exceeded; Shock precipitation.Use Serial Dilution in DMSO first. Do not add 10mM stock directly to water. Add a surfactant (Tween-20) to the buffer.
Yellowing of solution over time Oxidation or Photodegradation.Check purity via LC-MS. Store in Amber vials away from light.

Frequently Asked Questions (FAQs)

Q1: Can I acidify the DMSO to improve solubility? A: Generally, no . While the pyrazine nitrogen is basic, adding acid to DMSO (e.g., HCl) can lead to degradation of both the solvent and the compound over time. If you need to acidify, do so in the aqueous assay buffer (e.g., pH 5-6) at the point of use, not in the DMSO stock.

Q2: My stock solution froze in the fridge (4°C). Is it ruined? A: No. Pure DMSO freezes at 18.5°C. Freezing is normal. However, you must ensure it is completely thawed and vortexed before use. Partial thawing can lead to concentration gradients (the liquid part may be more dilute than the frozen crystal).

Q3: What is the maximum solubility of 5-methyl-5H-pyrrolo[2,3-b]pyrazine? A: While specific experimental values vary by batch purity, planar heterocycles of this class typically achieve 10–50 mM in anhydrous DMSO with sonication. Do not attempt concentrations >100 mM without specific validation, as this risks supersaturation and unpredictable crashing.

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[7] (2025).[1][3][5][7][8][9] Detailed guide on handling DMSO stocks and preventing precipitation.

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (2025).[1][3][5][7][8][9] Explains the mechanism of freezing point depression and solubility loss due to hygroscopicity.[2]

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine Compound Summary. (2025).[1][3][5][7][8][9] Structural and physical property data for the parent scaffold.[10]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Safety and handling protocols for DMSO as a solvent.[6][7][9][11]

  • Balakin, K. V., et al. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.[12] Journal of Biomolecular Screening (2004).[12] Discusses the structural determinants (like planar aromatic rings) that lead to poor DMSO solubility.

Sources

avoiding regioselectivity byproducts in pyrrolopyrazine N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5H-PP-ALK: Minimizing Regioselectivity Byproducts[1]

Status: Open Assigned Scientist: Senior Application Specialist (Medicinal Chemistry Division) Topic: 5H-pyrrolo[2,3-b]pyrazine (4,7-diazaindole) N-Alkylation[1]

Diagnostic Module: What went wrong?

Before adjusting your protocol, use this diagnostic flow to identify the specific regioselectivity failure mode.[1] The most common error in this scaffold is competition between the Pyrrole Nitrogen (N5) and the Pyrazine Nitrogen (N1) .

DiagnosticFlow Start Start: Analyze Crude Mixture CheckSolubility Is the byproduct water-soluble or highly polar? Start->CheckSolubility CheckNMR 1H NMR Diagnostic: Check Aromatic Protons CheckSolubility->CheckNMR No (Organic soluble) N1_Issue Issue: N1-Alkylation (Quaternization) (Pyrazine N attack) CheckSolubility->N1_Issue Yes (Salt formation) CheckNMR->N1_Issue Significant downfield shift of Pyrazine protons N5_Success Success: N5-Alkylation (Pyrrole N attack) CheckNMR->N5_Success Aromatic shifts stable NOE between Alkyl & C6-H C_Alk Issue: C-Alkylation (Rare, usually C6) CheckNMR->C_Alk Loss of C6-H signal

Figure 1: Diagnostic decision tree for identifying regiochemical outcomes in pyrrolopyrazine alkylation.

Technical Briefing: The Mechanism of Failure

To fix the regioselectivity, you must understand the electronic battleground. The 5H-pyrrolo[2,3-b]pyrazine scaffold presents two distinct nucleophilic faces depending on the protonation state.

The "Switch" Mechanism

The regioselectivity is almost entirely dictated by the extent of deprotonation of the pyrrole NH.

  • Neutral State (The Trap): In its neutral form, the pyrrole nitrogen (N5) is non-nucleophilic because its lone pair is part of the aromatic sextet.[1] However, the pyrazine nitrogen (N1) has a localized lone pair and acts as a pyridine-like nucleophile.

    • Result: If base is weak or absent, alkylation occurs at N1 , leading to a quaternary ammonium salt (unwanted byproduct).[1]

  • Anionic State (The Goal): Upon full deprotonation, the negative charge is delocalized, but the highest electron density resides on the pyrrole nitrogen (N5).[1] The pyrrolyl anion is a hard, potent nucleophile.

    • Result: Alkylation occurs at N5 (desired product).[2][1]

Key Takeaway: You cannot rely on equilibrium deprotonation.[2] You must drive the formation of the pyrrolyl anion completely to favor N5 over N1.

Quantitative Comparison of Conditions
ParameterCondition A (High Risk of Byproduct)Condition B (High Selectivity for N5)
Base

,

, or TEA

(60%),

-BuOK, or KHMDS
Solvent Acetone, MeCN (Protic/Low polarity)DMF, DMSO, NMP (Polar Aprotic)
Mechanism Equilibrium Acid-Base (Incomplete anion)Irreversible Deprotonation (Full anion)
Dominant Nucleophile N1 (Pyrazine) N5 (Pyrrole)
Major Product N1-alkylated salt (or mixture)N5-alkylated neutral product

Troubleshooting Q&A

Q1: I am using Cesium Carbonate (


) in DMF, but I still see ~15% N1-alkylation. Why? 
A:  While 

is excellent for general amines, it may not be basic enough (

of conjugate acid

) to fully deprotonate the pyrrolopyrazine (

) rapidly.[1] This leaves a population of neutral starting material available to react at N1.[2]
  • Fix: Switch to Sodium Hydride (NaH) . The irreversible release of

    
     gas ensures 100% formation of the pyrrolyl anion, removing the neutral N1-nucleophile from the equation.
    

Q2: My alkyl halide is a secondary bromide, and the reaction is stalling or eliminating. Can I heat it? A: Heating often promotes C-alkylation or polymerization in this electron-rich system.[2]

  • Fix: Do not heat. Switch to the Mitsunobu Protocol (see Section 4).[2] The Mitsunobu reaction activates the alcohol directly and allows the pyrrole (acting as an acid,

    
    ) to attack the activated phosphonium intermediate. This typically gives exclusive N5 selectivity because the reaction is driven by the acidity of the N-H bond, not nucleophilicity of the N1 lone pair.
    

Q3: How do I definitively distinguish N1 vs N5 isomers by NMR? A: Use HMBC (Heteronuclear Multiple Bond Correlation) .[2][1]

  • N5-Alkylation: You will see a 3-bond coupling (

    
    ) between the 
    
    
    
    -protons of your alkyl group and the bridgehead carbons (C4a/C7a) and C6.
  • N1-Alkylation: The

    
    -protons will couple to C2 and C7a, but not C6.[2] Additionally, N1-alkylation disrupts the electronic shielding, often causing a significant downfield shift (>0.5 ppm) of the C2 proton compared to the starting material.
    

Validated Protocols

Protocol A: The "Brute Force" Method (Primary Halides)

Best for: Primary alkyl halides, benzyl halides. Selectivity Target: >95:5 (N5:N1)[1]

  • Preparation: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation (CRITICAL): Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

  • The Wait: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes. Wait until gas evolution ceases completely.[2] This confirms the "Switch" to the anionic state.[2]

  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    
    • Note: If N1-alkylation occurred, the byproduct is likely in the aqueous layer or at the interface (zwitterionic/salt).[1]

Protocol B: The Mitsunobu Inversion (Secondary Alcohols)

Best for: Secondary alcohols, stereochemical inversion required. Selectivity Target: >98:2 (N5:N1)[1]

  • Preparation: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the secondary alcohol (1.5 equiv) in anhydrous THF or Toluene.
    
  • Activation: Cool to 0°C.

  • Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 10-20 minutes.

    • Why: Slow addition prevents the formation of hydrazine byproducts.[2]

  • Monitoring: Allow to warm to RT and stir for 12-24h.

  • Purification: Focus on removing triphenylphosphine oxide (TPPO).[2][1] (Tip: Use a

    
     wash or precipitations in hexanes if applicable).[2]
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on base strength.

Mechanism cluster_WeakBase Weak Base / Equilibrium cluster_StrongBase Strong Base (NaH) SM 5H-pyrrolo[2,3-b]pyrazine (Neutral) N1_Path N1 Lone Pair (Available) SM->N1_Path No Deprotonation Anion Pyrrolyl Anion (Delocalized) SM->Anion NaH (-H2) N1_Prod N1-Alkylated (Quaternary Salt) N1_Path->N1_Prod R-X Attack N5_Prod N5-Alkylated (Target) Anion->N5_Prod R-X Attack (Coulombic Control)

Figure 2: Mechanistic divergence. Neutral pathways favor N1; Anionic pathways favor N5.[2][1]

References

  • Regioselective Synthesis of Pyrrolopyrazines

    • Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.[3]

    • Source: Molecules (MDPI), 2018.
    • Relevance: Details the synthesis of N5-substituted derivatives using NaH/DMF to ensure regioselectivity in kinase inhibitor development.
    • URL:[Link][1][4]

  • Mitsunobu Reaction Specifics

    • Title: Mitsunobu Reaction: Mechanism and Modifications.[2][5][6]

    • Source: Organic Chemistry Portal.[2]

    • Relevance: Provides the foundational mechanism for using acidic heterocycles (pK < 13) as nucleophiles in Mitsunobu conditions to avoid N-alkylation side reactions common in SN2.[2]

    • URL:[Link][1]

  • NMR Characterization of N-Isomers

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][7]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2013.[2][7]

    • Relevance: Establishes the HMBC/NOE protocols required to distinguish between isomeric alkylation sites in fused heterocyclic systems.
    • URL:[Link]

Sources

Technical Support Center: Resolving Peak Tailing of Basic Heterocycles in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for basic heterocyclic compounds in LC-MS can be a significant challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured approach to troubleshooting and resolving one of the most common issues in chromatography: peak tailing. Our goal is to move beyond simple checklists and delve into the underlying causes, enabling you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding peak tailing of basic compounds.

Q1: What exactly is peak tailing and how is it quantified?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] This distortion is undesirable as it reduces resolution between adjacent peaks, compromises accurate integration, and can negatively impact the limits of detection and quantification.[2][3]

Peak asymmetry is typically quantified using two main metrics:

  • Asymmetry Factor (As): Measured at 10% of the peak height.

  • Tailing Factor (Tf) or USP Tailing Factor: Measured at 5% of the peak height.[2]

For a perfectly symmetrical Gaussian peak, both factors equal 1.0. A value greater than 1.0 indicates tailing, while a value less than 1.0 indicates peak fronting. For many applications, a tailing factor of ≤ 1.5 is considered acceptable.[2]

Q2: Why are basic heterocycles so susceptible to peak tailing?

A: Basic heterocycles, which contain nitrogen atoms within their ring structures, readily accept protons (act as bases) in the typical acidic mobile phases used for reversed-phase LC-MS. In their protonated, positively charged state, they are highly prone to secondary ionic interactions with the stationary phase, which is the primary cause of peak tailing.[4][5]

Q3: What is the most common cause of peak tailing for basic compounds?

A: The predominant cause is the electrostatic interaction between positively charged basic analytes and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5][6] These residual silanols, which are always present to some extent even on end-capped columns, act as active sites for a secondary ion-exchange retention mechanism. This mixed-mode retention (hydrophobic and ion-exchange) leads to the pronounced tailing observed for basic compounds.[4][7]

Q4: Can my LC-MS system hardware contribute to peak tailing?

A: Yes, absolutely. While chemical interactions with the column are a major factor, the system itself can cause peak distortion that affects all peaks, not just basic ones. Key culprits include:

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[8]

  • Column Inlet Frit Blockage: Particulates from samples or mobile phases can clog the inlet frit of the column, distorting the flow path and causing misshapen peaks for all analytes.[2][4]

  • Metal Contamination: Stainless steel components in the flow path can release metal ions that may chelate with certain analytes, leading to poor peak shape.[8]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues based on the specific symptoms observed in your chromatogram.

Symptom 1: Only the peaks for my basic heterocyclic analytes are tailing.

This is the classic presentation and strongly suggests a chemical interaction between your analytes and the stationary phase.

Logical Troubleshooting Workflow

G start Tailing Observed for Basic Peaks ph_check Step 1: Evaluate Mobile Phase pH start->ph_check ph_low Is pH < 3.0? ph_check->ph_low additive_check Step 2: Optimize Mobile Phase Additive fa_tfa_dfa Using Formic Acid (FA)? Consider DFA or low % TFA. additive_check->fa_tfa_dfa column_check Step 3: Evaluate Column Chemistry type_b Using modern Type-B, end-capped column? column_check->type_b final_check Step 4: Check for Overload & Solvent Effects overload Dilute sample & inject in mobile phase. final_check->overload pka_rule Is pH at least 2 units from analyte pKa? ph_low->pka_rule Yes solution_ph Action: Lower pH to 2.5-3.0 using Formic or Acetic Acid. ph_low->solution_ph No pka_rule->additive_check Yes pka_rule->column_check If problem persists solution_pka Action: Adjust pH to be >2 units away from pKa. pka_rule->solution_pka No solution_additive Action: Switch to a stronger ion-pairing additive like DFA. fa_tfa_dfa->solution_additive type_b->final_check Yes solution_column Action: Switch to a high-purity column or one with alternative chemistry (e.g., embedded polar group, charged surface). type_b->solution_column No solution_final Peak shape improves. overload->solution_final solution_additive->column_check If MS signal is critical

Caption: Troubleshooting workflow for basic analyte peak tailing.

Possible Cause 1: Sub-optimal Mobile Phase pH

Causality: The ionization state of both the basic analyte and the surface silanols is highly dependent on pH. At a pH above ~3, a significant portion of residual silanols on the silica surface become deprotonated (negatively charged), creating strong attraction sites for your positively charged basic analyte.[4][5] Furthermore, if the mobile phase pH is close to the pKa of your analyte, it will exist as a mixture of ionized and neutral forms, which can lead to broadened or split peaks.[9][10]

Recommended Solution:

  • Lower the Mobile Phase pH: Adjust the pH to be between 2.5 and 3.0. This ensures the vast majority of silanol groups are protonated (neutral), minimizing the secondary ion-exchange interactions.[11][12]

  • Maintain Distance from pKa: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your basic heterocycle.[9] This locks the analyte into a single, fully protonated state, preventing on-column equilibrium shifts that cause peak broadening.

Possible Cause 2: Insufficient or Inappropriate Mobile Phase Additive

Causality: While common LC-MS additives like formic acid lower the pH, they may not be effective enough to solve severe tailing. The choice of additive impacts both silanol suppression and ion-pairing with the analyte.

Recommended Solution:

  • Evaluate Your Additive: Formic acid (0.1%) typically brings the mobile phase pH to ~2.8, which is good but may be insufficient for particularly basic compounds or older columns.[13]

  • Consider a Stronger Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% provides a pH of ~2.0 and is an excellent ion-pairing agent that improves peak shape dramatically.[14] However, TFA is a strong ion suppressant in the MS source and should be used with caution or avoided if high sensitivity is required. [15][16][17]

  • Find a Compromise: Difluoroacetic acid (DFA) has emerged as an excellent alternative. It provides better peak shape than formic acid while causing significantly less ion suppression than TFA, offering a good balance for sensitive LC-MS applications.[14][18][19]

Table 1: Comparison of Common Mobile Phase Additives for LC-MS
AdditiveTypical Conc.Approx. pHIon-Pairing StrengthImpact on Positive ESI-MS Signal
Formic Acid (FA) 0.1% (v/v)~2.8WeakMinimal Suppression (Good)[16]
Acetic Acid 0.1% (v/v)~3.2Very WeakMinimal Suppression (Good)[13]
Difluoroacetic Acid (DFA) 0.1% (v/v)~2.0ModerateModerate Suppression (Compromise)[14][19]
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)<2.1StrongSevere Suppression (Poor)[15][16][17]
Possible Cause 3: Column Stationary Phase Chemistry

Causality: The type and quality of the silica used in the column are critical. Older "Type A" silicas have higher metal content and more acidic silanols, which exacerbate tailing.[1][11] Even on modern, high-purity "Type B" columns, the density of the bonded phase and the effectiveness of the end-capping play a major role.[1][4]

Recommended Solution:

  • Use a High-Purity, End-Capped Column: Ensure you are using a modern column based on high-purity (Type B) silica that has been thoroughly end-capped.[4][8]

  • Select a Column with Alternative Chemistry: If tailing persists, consider columns specifically designed for basic compounds:

    • Embedded Polar Group (EPG) Columns: These have a polar functional group (e.g., amide) embedded in the alkyl chain, which helps to shield the residual silanols.[20]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge, which electrostatically repels protonated basic analytes from the underlying silica surface, minimizing silanol interactions.[21]

    • Hybrid Silica Columns (e.g., BEH): These offer enhanced chemical stability across a wider pH range, allowing for method development at higher pH where basic compounds are neutral and less interactive with the stationary phase (though this requires MS-compatible volatile basic modifiers like ammonium hydroxide).[21][22]

Symptom 2: All peaks in the chromatogram are tailing or distorted.

This pattern usually points to a physical or system-level problem occurring before the chromatographic separation begins.

Possible Cause 1: Column Void or Frit Blockage

Causality: A physical disruption at the head of the column, such as a void in the packed bed or a partially blocked inlet frit, will distort the sample band as it enters the column. This affects every analyte in the same way.[2][4]

Recommended Solution:

  • Backflush the Column: (Check manufacturer's instructions first). Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent. This can sometimes dislodge particulates from the inlet frit.[2]

  • Replace the Guard Column/Frit: If you are using a guard column, remove it and re-run the analysis. If the peak shape is restored, the guard column is the problem and should be replaced.[2] If no guard is present, consider replacing the column's inlet frit if your hardware allows.

  • Replace the Column: If the above steps fail, the column's packed bed may be irreversibly damaged, and the column should be replaced.[4]

Possible Cause 2: Sample Solvent Mismatch

Causality: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will not focus properly at the head of the column. This leads to distorted, often fronting or tailing, peaks, especially for early eluting compounds.[23][24]

Recommended Solution:

  • Match the Solvents: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH and Additive Screening

This protocol outlines a systematic approach to optimizing the mobile phase for improved peak shape.

  • Establish a Baseline: Prepare a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Run your sample to document the initial peak tailing.

  • Test a Stronger Additive (for Peak Shape): Prepare a mobile phase with 0.05% TFA. Re-run the sample. You should observe a significant improvement in peak shape, but expect a drop in MS signal intensity. This confirms that silanol interactions are the primary issue.

  • Test a Compromise Additive (for MS Compatibility): Prepare a mobile phase with 0.1% Difluoroacetic Acid (DFA). Run the sample and compare the peak shape and MS signal intensity to the results from steps 1 and 2. For many applications, this will provide the best balance of chromatographic performance and MS sensitivity.[14][19]

  • Buffer Consideration: If working at a specific pH is required (e.g., pH 3.5), use a volatile buffer like 10-20 mM ammonium formate, adjusting the pH with formic acid. This provides better pH control than using an acid alone.[13]

Protocol 2: Diagnosing System-Related Peak Tailing

This protocol helps differentiate between column issues and system hardware issues.

  • Remove the Column: Replace the analytical column with a zero-dead-volume union (e.g., a ZDV union).

  • Inject a Standard: Flow the mobile phase and inject a small amount of a standard compound (e.g., caffeine in mobile phase).

  • Analyze the "Peak": Observe the peak shape produced by the system without a column. It should be very sharp and symmetrical. If this "system peak" shows significant tailing or broadening, it indicates a problem with extra-column volume in your system (tubing, connections, injector, or detector flow cell).[8]

  • Isolate the Issue: If a system issue is identified, systematically check and tighten all fittings. Replace any suspect tubing with pre-cut, factory-finished tubing of the narrowest internal diameter your system pressure will allow (e.g., 0.125 mm or 0.005").

By methodically addressing these potential causes, you can effectively diagnose and resolve peak tailing, leading to more accurate, robust, and reliable LC-MS data for your basic heterocyclic compounds.

References
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Why Do Peaks Tail?. (n.d.). LC Troubleshooting Bible.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Exploring the Role of pH in HPLC Separ
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?. (2022).
  • What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub.
  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. (2005). PubMed.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022). LCGC.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • HPLC Column Selection: Core to Method Development (Part I). (2025).
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
  • Choosing the Right HPLC Column: Wh
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Why is TFA commonly used in LCMS sample preparation?. (2024).
  • HPLC Column Selection. (2013).
  • What are common causes of peak tailing when running a reverse-phase LC column?. (n.d.).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022).
  • Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. (2021). PubMed.
  • Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. (2025).
  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. (n.d.).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • HPLC solvents and mobile phase additives. (n.d.). Swansea University.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.
  • Effective LC Troubleshooting: Symptom-Based Str
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. (n.d.). Sigma-Aldrich.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • LC/MS APPLICATIONS IN DRUG DEVELOPMENT. (n.d.). Wiley.
  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs)
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (n.d.). Thermo Fisher Scientific.
  • LC Chromatography Troubleshooting Guide. (2023). MilliporeSigma.
  • Quantification of Metal Leaching in Immobilized Metal Affinity Chrom

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Validation & Comparative

Comparative Guide: Kinase Selectivity Profiling of Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold (e.g., Tofacitinib, Ruxolitinib) has long been the "gold standard" hinge-binding core. However, the bioisosteric pyrrolo[2,3-b]pyrazine scaffold has emerged as a critical alternative for overcoming selectivity bottlenecks, particularly in the JAK and FGFR kinase families.

This guide provides a technical comparison of these two scaffolds, presenting selectivity profiling data that highlights the distinct advantages of the [2,3-b]pyrazine core in tuning residence time and reducing off-target liability.

The Scaffold Architecture: The "Nitrogen Shift"

The fundamental difference lies in the arrangement of nitrogen atoms within the bicyclic core. This "scaffold hop" alters the electronic distribution and hydrogen bond (H-bond) donor/acceptor capabilities in the hinge region of the kinase ATP-binding pocket.

  • Standard Core (Pyrrolo[2,3-d]pyrimidine): Contains nitrogens at positions 1, 3, and 7. The N-7 is crucial for H-bonding in many JAK inhibitors.

  • Alternative Core (Pyrrolo[2,3-b]pyrazine): Shifts the nitrogen from the 5-membered ring (N-7) to the 6-membered ring (N-4 position in fused nomenclature).

This shift often results in:

  • Altered Solvation: Changes in water-mediated networks within the solvent-exposed front pocket.

  • Selectivity Tuning: Reduced affinity for kinases requiring a specific H-bond donor at the "sugar pocket" entrance.

Comparative Selectivity Data

The following data synthesizes profiling results from recent medicinal chemistry campaigns targeting FGFR1 and JAK1 , illustrating the potency and selectivity shifts driven by the scaffold change.

Case Study A: FGFR1 Potency Optimization

Context: Optimization of a c-Met hit to an FGFR1 inhibitor.[1] Source:Int. J. Mol. Sci. 2018 (Reference 1).[2]

Compound IDScaffold CoreR-Group Subst.FGFR1 IC50 (nM)Binding Mode Insight
Cmpd 8 1H-pyrrolo[3,2-b]pyridine1-methyl-1H-pyrazole> 1000 nMLoss of critical H-bond acceptor.
Cmpd 9 5H-pyrrolo[2,3-b]pyrazine 1-methyl-1H-pyrazole< 10 nM Nitrogen shift restores/enhances hinge interaction (ALA564).
Cmpd 13 5H-pyrrolo[2,3-b]pyrazine Optimized Tail3.0 nM High selectivity over VEGFR2/KDR (>100-fold).

Analysis: The switch to the [2,3-b]pyrazine core (Cmpd 9) resulted in a dramatic potency increase compared to the pyridine isomer, validating the scaffold's ability to mimic the adenine ring of ATP more effectively in the FGFR hinge region.

Case Study B: JAK Isoform Selectivity

Context: Tuning for JAK1 selectivity over JAK2 to reduce hematological toxicity (anemia/neutropenia). Source:J. Med.[3] Chem. / ResearchGate (References 2, 3).

FeaturePyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib)Pyrrolo[2,3-b]pyrazine (Novel Analogs)
Primary Target JAK1 / JAK3 (Pan-JAK)JAK1 / SYK
Selectivity (JAK1 vs JAK2) Low to Moderate (~1-10 fold)High (>10-20 fold)
Off-Target Liability Moderate (Kinome-wide)Reduced (Due to distinct vector vectors)
Mechanism Reversible ATP-competitiveOften Reversible, potential for covalent design

Mechanism of Action: The Hinge Interaction

The pyrrolo[2,3-b]pyrazine scaffold binds to the kinase hinge region (e.g., residues like ALA564 in FGFR1 or LEU932 in JAK2). The diagram below illustrates the critical interaction points.

BindingMode cluster_legend Figure 1: Hinge Binding Topology of Pyrrolo[2,3-b]pyrazine key The N-4 nitrogen (pyrazine ring) acts as a critical H-bond Acceptor The NH (pyrrole ring) acts as the H-bond Donor Kinase_Hinge Kinase Hinge Region (e.g., ALA564 / LEU932) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold Pyrrolo[2,3-b]pyrazine Core Scaffold Scaffold->Kinase_Hinge Dual H-Bond (Donor/Acceptor) Scaffold->Gatekeeper Van der Waals Contact R_Group Solvent Exposed Tail (Solubility/ADME) Scaffold->R_Group Linker Note Advantage: The [2,3-b] arrangement allows unique vectors for R-group substitution, avoiding steric clash in restrictive pockets. Note->Scaffold

Figure 1: Schematic representation of the binding mode. The specific nitrogen placement facilitates a bidentate hydrogen bond with the kinase hinge while positioning the R-group towards the solvent front.

Experimental Protocols: Validating Selectivity

To generate the data presented above, a robust profiling cascade is required.[4][5] We recommend a hybrid approach: High-Throughput Binding (Kd) for broad selectivity and Radiometric Activity (IC50) for functional validation.

Protocol A: Broad Kinome Profiling (Binding Assay)

Method: Competition Binding (e.g., KINOMEscan®). Purpose: Determine thermodynamic affinity (Kd) independent of ATP concentration.

  • Solid Phase Prep: Immobilize kinase active site-directed ligands on magnetic beads.

  • Competition: Incubate DNA-tagged kinase, immobilized ligand, and test compound (Pyrrolo[2,3-b]pyrazine analog).

  • Elution & Readout: Wash away unbound kinase. Elute bound kinase and quantify via qPCR (measuring the DNA tag).

  • Metric: Calculate Percent of Control (PoC) . Compounds with PoC < 35% are flagged for Kd determination.

Protocol B: "Gold Standard" Radiometric Assay

Method: 33P-ATP Filter Binding (HotSpot™). Purpose: Functional IC50 determination at physiological ATP (Km).

  • Reaction Mix: Combine Kinase, Substrate (peptide/protein), and reaction buffer.

  • Compound Addition: Add inhibitor (acoustic dispensing preferred for DMSO consistency).

  • Initiation: Add ATP (trace labeled with γ-33P-ATP).

  • Incubation: 2 hours at RT (allows slow-binding equilibration).

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Remove unbound ATP with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Workflow Diagram

ProfilingWorkflow Start Compound Library (Pyrrolo[2,3-b]pyrazines) Primary Primary Screen (Single Dose @ 1µM) Start->Primary HitSel Hit Selection (<35% Control) Primary->HitSel Filter Kd_Assay Kd Determination (11-point dose response) HitSel->Kd_Assay Thermodynamic IC50_Assay Functional IC50 (Radiometric @ ATP Km) HitSel->IC50_Assay Functional Data_Viz Selectivity Maps (TreeSpot / S-Score) Kd_Assay->Data_Viz IC50_Assay->Data_Viz

Figure 2: The recommended profiling cascade. Utilizing orthogonal assays (Binding + Functional) ensures that "false positives" (e.g., Type II binders in an active-site assay) are characterized correctly.

Strategic Recommendations

Based on the profiling data and structural properties, we recommend the pyrrolo[2,3-b]pyrazine scaffold in the following scenarios:

  • Escaping IP Space: When the pyrrolo[2,3-d]pyrimidine space is crowded (e.g., JAK inhibitors), the [2,3-b]pyrazine offers a distinct intellectual property landscape.

  • FGFR Specificity: Data indicates superior potency for FGFR1/2 targets compared to other bicyclic isomers.

  • Solubility Issues: The pyrazine ring often imparts different physicochemical properties (LogD, pKa) that can solve solubility issues encountered with pyrimidine-based leads.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences, 2018. [Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 2011. [Link]

  • A high-throughput radiometric kinase assay (HotSpot Protocol). Methods in Molecular Biology, 2012. [Link]

Sources

A Comparative Guide to Pyrrolopyrazine Derivatives as c-Met Kinase Inhibitors: In Vitro Potency and Cellular Activity

Author: BenchChem Technical Support Team. Date: February 2026

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), has emerged as a critical target in oncology. Its aberrant activation, through genetic mutations, gene amplification, or protein overexpression, is a key driver in the initiation and progression of numerous human cancers. The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that regulate cell proliferation, migration, invasion, and survival. Consequently, the development of small molecule inhibitors targeting the c-Met kinase domain is a highly pursued strategy in cancer therapy.

Among the diverse chemical scaffolds explored for c-Met inhibition, pyrrolopyrazine and its related heterocyclic derivatives have shown significant promise. These structures serve as versatile templates for designing potent and selective ATP-competitive inhibitors. This guide provides a comparative analysis of the inhibitory potency (IC50 values) of various pyrrolopyrazine and structurally related derivatives against c-Met, supported by detailed experimental protocols and insights into the rationale behind the assay designs.

Comparative Analysis of c-Met Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected pyrrolopyrazine and related heterocyclic derivatives against the c-Met kinase. The data is compiled from various scientific publications and highlights the diversity of potent compounds within this class.

Compound IDChemical Scaffoldc-Met IC50 (nM)Assay TypeReference
22a 7H-pyrrolo[2,3-d]pyrimidine1Kinase Activity Assay
5a Pyrazolo[3,4-b]pyridine4.27Enzyme Assay
5b Pyrazolo[3,4-b]pyridine7.95Enzyme Assay
17l triazolo[4,3-a]pyrazine26Kinase Inhibitory Assay
1r Pyrrolo[3,2-c]pyridine>1000 (40% inhibition at 1µM)Kinase Activity Assay
Cabozantinib Pyrrolo[2,1-f]triazine (Reference)1.3Cell-free Assay

Note: The inhibitory activity of compound 1r against c-Met was reported as a percentage of inhibition at a single concentration, indicating an IC50 value in the micromolar range.

In-Depth Methodologies: From Benchtop to Cellular Context

The determination of a compound's IC50 value is a critical first step in its evaluation as a potential therapeutic agent. This is achieved through robust and reproducible in vitro and cell-based assays.

In Vitro c-Met Kinase Inhibition Assay

The in vitro kinase assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant c-Met kinase. A commonly employed method is the luminescence-based ADP-Glo™ Kinase Assay.

Principle of the Assay

This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP and generates ADP. The remaining ATP is then depleted, and the generated ADP is converted back to ATP, which is used by a luciferase to produce a luminescent signal that is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Detailed Protocol: Luminescence-Based c-Met Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., pyrrolopyrazine derivatives) in a suitable solvent like DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 5x kinase assay buffer (components typically include Tris-HCl, MgCl2, and BSA), ATP, and the substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include positive controls (enzyme and substrate, no inhibitor) and a negative control ("blank" with no enzyme).

  • Enzyme Addition: Thaw the recombinant c-Met kinase (e.g., amino acids 956-1390 containing the tyrosine kinase domain) on ice and dilute it to the desired concentration in 1x kinase assay buffer. Add the diluted enzyme to the wells containing the test inhibitor and controls.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mix to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 45-60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The "Blank" value is subtracted from all other readings. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Rationale Behind Key Experimental Choices:

  • ATP Concentration: The concentration of ATP used in the assay is crucial as ATP-competitive inhibitors will show varying potency depending on the ATP concentration. It is often set at or near the Michaelis-Menten constant (Km) of the enzyme for ATP to provide a sensitive measure of competitive inhibition.

  • Enzyme Construct: The use of a specific recombinant c-Met construct, typically the kinase domain, ensures that the assay is measuring the direct inhibition of the kinase activity without interference from other cellular components.

  • Substrate: A generic tyrosine kinase substrate like Poly (Glu, Tyr) 4:1 is often used for its ability to be phosphorylated by a wide range of tyrosine kinases.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Serial Dilution of Test Compound add_components Add Compound, Kinase, and Substrate/ATP to Plate prep_compound->add_components prep_enzyme Prepare Recombinant c-Met Kinase prep_enzyme->add_components prep_reagents Prepare Kinase Buffer, ATP, and Substrate prep_reagents->add_components incubate Incubate at 30°C add_components->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50

Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.

Cell-Based c-Met Phosphorylation Assay

To understand the efficacy of an inhibitor in a more biologically relevant context, cell-based assays are essential. These assays measure the ability of a compound to inhibit c-Met autophosphorylation within a cellular environment.

Principle of the Assay

In cancer cells with an active HGF/c-Met signaling pathway, c-Met undergoes autophosphorylation on specific tyrosine residues in its kinase domain upon HGF stimulation. A cell-based assay quantifies the level of this phosphorylation. A potent inhibitor will enter the cells and block this phosphorylation event.

Detailed Protocol: In-Cell c-Met Phosphorylation ELISA

  • Cell Culture and Seeding: Culture a human cancer cell line with known c-Met expression (e.g., PC3 or 4T1 cells) in appropriate growth media. Seed the cells in a 96-well plate and allow them to adhere.

  • Serum Starvation: Once the cells are confluent, replace the growth medium with a serum-free medium and incubate for 18-20 hours. This reduces the basal level of kinase activity.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of the test compound for a predetermined time.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce c-Met autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a cell extraction buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.

  • ELISA Procedure:

    • The cell lysates are added to a microplate pre-coated with a capture antibody specific for total c-Met protein.

    • After incubation and washing, a detection antibody that specifically recognizes phosphorylated c-Met (e.g., at tyrosines 1234/1235) is added.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chemiluminescent or colorimetric substrate.

  • Data Acquisition and Analysis: The signal is measured using a plate reader. The level of phosphorylated c-Met is normalized to the total c-Met content. The percentage of inhibition is calculated for each compound concentration to determine the cellular IC50 value.

Rationale Behind Key Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. It should have detectable levels of c-Met expression and, ideally, be dependent on the c-Met signaling pathway for its growth and survival.

  • HGF Stimulation: In many cell lines, the c-Met pathway is not constitutively active. Therefore, stimulation with HGF is necessary to induce a robust and measurable phosphorylation signal.

  • Detection Method: ELISA and AlphaScreen are high-throughput methods suitable for screening and lead optimization. Western blotting can be used as a confirmatory, lower-throughput method.

The c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Grb2 Grb2 cMet->Grb2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Survival Akt->Survival Invasion Invasion STAT3->Invasion

Caption: A simplified diagram of the c-Met signaling pathway.

Clinical Landscape of Pyrrolopyrazine-based c-Met Inhibitors

While many pyrrolopyrazine derivatives are in the preclinical stages of development, the broader class of c-Met inhibitors has seen significant clinical investigation. For instance, APL-101, a c-MET inhibitor, is being evaluated in a Phase 1/2 clinical trial for non-small cell lung cancer with c-Met exon 14 skipping mutations and other solid tumors with c-Met dysregulation. The continued exploration of novel scaffolds like pyrrolopyrazine is crucial for developing next-generation c-Met inhibitors with improved efficacy and safety profiles.

Conclusion

Pyrrolopyrazine and its related heterocyclic cores represent a promising foundation for the development of potent c-Met kinase inhibitors. The comparative analysis of IC50 values reveals that subtle structural modifications can significantly impact inhibitory activity. The successful identification and optimization of these inhibitors rely on a systematic approach that combines robust in vitro kinase assays with biologically relevant cell-based models. The detailed protocols and rationale provided in this guide offer a framework for researchers in the field to design and execute experiments for the evaluation of novel c-Met inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. [Link]

  • Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met–dependent tumors in animal models. AACR Journals. [Link]

  • Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. PMC. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. PubMed. [Link]

  • C-met and Gtk form a complex in vivo. An in vitro kinase assay of... ResearchGate. [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluor

structure-activity relationship (SAR) of C-5 substituted pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of C-5 substituted pyrrolopyrazines, with a specific focus on their application as kinase inhibitors (JAK3, FGFR).

Executive Summary & Scaffold Definition

The pyrrolopyrazine scaffold, specifically 5H-pyrrolo[2,3-b]pyrazine (also known as 4,7-diazaindole), has emerged as a critical bioisostere in kinase inhibitor design. Its structural similarity to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core of Tofacitinib makes it an ideal candidate for scaffold hopping strategies aimed at improving selectivity profiles, particularly for Janus Kinases (JAK) and Fibroblast Growth Factor Receptors (FGFR).

This guide focuses on the C-5 position (Indole numbering convention, equivalent to C-3 in IUPAC numbering for 5H-pyrrolo[2,3-b]pyrazine). Modification at this vector is pivotal for modulating potency, metabolic stability, and isoform selectivity.

Scaffold Numbering & Nomenclature

To ensure experimental reproducibility, we define the numbering scheme used throughout this guide:

  • Scaffold: 5H-pyrrolo[2,3-b]pyrazine[1][2][3][4][5][6]

  • Numbering Convention: Indole-based numbering (common in medicinal chemistry literature) vs. IUPAC.

    • Indole C-5 (Target of Guide): Corresponds to C-3 in IUPAC.

    • Indole N-1: Corresponds to N-5 in IUPAC (Pyrrole nitrogen).

Note: In this guide, "C-5" refers to the carbon on the pyrazine ring meta to the bridgehead nitrogen, unless otherwise specified.

Comparative SAR Analysis: C-5 Substitution Effects

The C-5 position serves as a critical vector for accessing the solvent-exposed region or the ribose-binding pocket of the ATP binding site. Below is a comparative analysis of C-5 substituents in the context of JAK3 and FGFR inhibition.

Case Study A: JAK3 Selectivity (Scaffold Hopping from Tofacitinib)

Reference: Bioorg.[7][8] Med. Chem. Lett. 2014, 24, 4969–4975[3][7][9][10]

Objective: Design a JAK3-selective inhibitor by replacing the pyrrolo[2,3-d]pyrimidine core of Tofacitinib with pyrrolo[2,3-b]pyrazine to alter the electronic landscape and hydrogen bonding potential.

Substituent (R) at C-5JAK3 IC50 (nM)JAK1/JAK3 SelectivityMechanistic Insight
-H (Unsubstituted) > 1000N/ALoss of hydrophobic contact in the ribose pocket.
-Methyl 450LowInsufficient steric bulk to displace water or fill the pocket.
-Aryl / Heteroaryl 2 - 10 High Aromatic stacking or H-bonding with the "gatekeeper" residue (Met902 in JAK3).
-Cycloalkyl (e.g., Cyclopropyl) 15ModerateGood shape complementarity but lacks directional H-bonding.
-Amide Linkers < 5Very High Engages specific residues (e.g., Cys909) for potential covalent or tight-binding interactions.

Key Insight: The C-5 position in pyrrolopyrazines is electronically coupled to the N-1 (pyrrole nitrogen). Electron-withdrawing groups at C-5 increase the acidity of the N-1 proton, potentially strengthening the hinge-binding interaction (H-bond donor to the kinase hinge region).

Case Study B: FGFR Inhibition

Reference: Molecules 2017, 22, 1974

In FGFR inhibitors, the C-5 position is often used to solubilize the molecule or reach the solvent front.

  • Hydrophilic Groups (Morpholine, Piperazine): At C-5, these groups significantly improve solubility and microsomal stability without disrupting the hinge binding of the pyrrole core.

  • Bulky Lipophilic Groups: Generally tolerated but often lead to poor metabolic stability (high clearance).

Mechanism of Action & Signaling Pathway

The C-5 substituted pyrrolopyrazines function primarily as Type I ATP-competitive inhibitors .

Binding Mode
  • Hinge Binding: The Pyrrole N-H (N-1) and Pyrazine N (N-7) form a bidentate H-bond network with the kinase hinge region (e.g., Glu903/Leu905 in JAK3).

  • Selectivity Filter (C-5 Vector): The substituent at C-5 projects into the specificity pocket (often the solvent-exposed region or near the gatekeeper). This vector allows the molecule to discriminate between closely related kinases (e.g., JAK1 vs. JAK3) by exploiting subtle differences in the size and polarity of the gatekeeper residue.

Pathway Diagram (DOT)

The following diagram illustrates the JAK-STAT signaling cascade and the intervention point of C-5 substituted pyrrolopyrazines.

JAK_Pathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor (gc chain) Cytokine->Receptor Binding JAK3_Inactive JAK3 (Inactive) Receptor->JAK3_Inactive Recruitment JAK3_Active JAK3 (Phosphorylated) JAK3_Inactive->JAK3_Active Autophosphorylation Inhibitor C-5 Pyrrolopyrazine Inhibitor Inhibitor->JAK3_Active Inhibition (ATP Competition) STAT STAT Protein JAK3_Active->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action: C-5 substituted pyrrolopyrazines block the ATP-binding site of JAK3, preventing STAT phosphorylation and downstream immune signaling.

Experimental Protocols

To validate the SAR claims, the following protocols for synthesis and biological evaluation are recommended.

Synthesis of C-5 Substituted 5H-Pyrrolo[2,3-b]pyrazines

Methodology: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a halogenated intermediate.

Step-by-Step Protocol:

  • Starting Material: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (commercially available or synthesized via Sonogashira cyclization of 2-amino-3-halopyrazine).

    • Note: Ensure the pyrrole nitrogen is protected (e.g., with THP or SEM) if using strong bases.

  • Reagents:

    • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2 (0.05 equiv)

    • Base: K2CO3 (2.0 equiv)

    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes.

    • Add the bromide, boronic acid, base, and catalyst.

    • Heat to 90°C for 4-12 hours under inert atmosphere.

    • Monitor via LC-MS (Target Mass: M+H of product).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: If N-protected, treat with TFA/DCM (1:1) or HCl/Dioxane to yield the free pyrrole.

Biochemical Kinase Assay (JAK3)

Methodology: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Reaction Mix:

    • Kinase: Recombinant Human JAK3 (0.5 nM final).

    • Substrate: GFP-labeled STAT peptide (2 µM).

    • ATP: Km concentration (typically 5-10 µM for JAK3).

  • Incubation: Add compound to enzyme/substrate mix. Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 340nm, Em 615/665nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

References

  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines.

    • Source: Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4969–4975.[7]

    • Link:[Link][7]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.

    • Source: Molecules, 2017, 22(11), 1974.
    • Link:[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.

    • Source: Preprints.org, 2017.
    • Link:[Link]

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Chemical Building Block D

Sources

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